1-Hexyl-5-oxopyrrolidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-hexyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-3-4-5-6-12-8-9(11(14)15)7-10(12)13/h9H,2-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKDTUOUWLJSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CC(CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388726 | |
| Record name | 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116167-27-2 | |
| Record name | 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Alkyl-5-Oxopyrrolidine-3-Carboxylic Acids: A Technical Guide on Physicochemical Properties and Therapeutic Potential
This technical guide provides an in-depth exploration of the core basic properties of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid, a key member of the N-alkyl-5-oxopyrrolidine-3-carboxylic acid family. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this chemical scaffold. We will delve into the synthesis, physicochemical characteristics, and burgeoning biological applications of these compounds, offering field-proven insights into their utility.
Introduction: The Significance of the 5-Oxopyrrolidine Scaffold
The 5-oxopyrrolidine ring, also known as the pyroglutamic acid lactam, is a privileged scaffold in medicinal chemistry.[1][2] This five-membered heterocyclic motif is a versatile building block for a diverse range of biologically active natural and synthetic compounds.[3] Its structural rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive core for designing novel therapeutic agents. The parent compound, 5-oxopyrrolidine-3-carboxylic acid, serves as a foundational structure for numerous derivatives with potential applications in various disease areas.[4]
The introduction of an N-alkyl substituent, such as the hexyl group in this compound, significantly modulates the molecule's physicochemical properties, particularly its lipophilicity. This, in turn, can profoundly influence its pharmacokinetic and pharmacodynamic profile. This guide will explore the fundamental characteristics of this class of compounds, with a specific focus on the 1-hexyl derivative as a representative example.
Physicochemical Properties of N-Alkyl-5-Oxopyrrolidine-3-Carboxylic Acids
The basic properties of this compound and its analogs are dictated by the interplay of the polar carboxylic acid and lactam functionalities with the nonpolar N-alkyl chain.
Structural Features
The core structure consists of a five-membered lactam ring with a carboxylic acid group at the 3-position and a hexyl chain attached to the nitrogen atom.
Figure 1: Chemical structure of this compound.
Predicted Physicochemical Parameters
While experimental data for the 1-hexyl derivative is scarce, we can extrapolate from data available for related N-alkyl compounds to predict its properties. The table below summarizes key computed properties for a series of N-alkyl-5-oxopyrrolidine-3-carboxylic acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 5-Oxopyrrolidine-3-carboxylic acid | C₅H₇NO₃ | 129.11 | -1.2 |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid[5][6] | C₆H₉NO₃ | 143.14 | -1.0 |
| This compound | C₁₁H₁₉NO₃ | 213.27 | 1.5 (Predicted) |
| 1-Octyl-5-oxopyrrolidine-3-carboxylic acid[7] | C₁₃H₂₃NO₃ | 241.33 | 2.5 (Predicted) |
| 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid[8] | C₁₇H₃₁NO₃ | 297.43 | 4.5 |
Data for 5-Oxopyrrolidine-3-carboxylic acid, 1-Methyl-, and 1-Dodecyl- derivatives are from PubChem.[4][5][8] The XLogP3 for 1-Hexyl and 1-Octyl derivatives are predicted based on the trend observed in the series.
As the length of the N-alkyl chain increases, the lipophilicity (indicated by XLogP3) increases significantly. This property is crucial for drug development as it affects solubility, membrane permeability, and ultimately, the bioavailability of the compound.
Acidity and Basicity
The primary acidic functional group is the carboxylic acid, which is expected to have a pKa in the range of 3-5, similar to other carboxylic acids. The lactam nitrogen is generally considered to be weakly basic due to the electron-withdrawing effect of the adjacent carbonyl group. The overall molecule is therefore acidic.
Synthesis of this compound
A common synthetic route to N-alkyl-5-oxopyrrolidine-3-carboxylic acids involves the N-alkylation of a suitable pyroglutamic acid derivative.
Figure 2: General synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
Step 1: N-Alkylation of Ethyl 5-oxopyrrolidine-3-carboxylate
-
To a solution of ethyl 5-oxopyrrolidine-3-carboxylate in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromohexane dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 1-hexyl-5-oxopyrrolidine-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ester from Step 1 in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., NaOH or LiOH).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Therapeutic Potential and Biological Activities
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated a wide range of biological activities, suggesting that this compound could be a promising scaffold for drug discovery.
Anti-inflammatory Activity
Several studies have reported the synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives with potent anti-inflammatory properties.[3] These compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory processes.[3]
Antimicrobial and Anticancer Activities
Recent research has highlighted the potential of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as antimicrobial and anticancer agents.[9] These compounds have shown activity against Gram-positive bacteria and various cancer cell lines.[9][10][11] The introduction of different substituents on the pyrrolidine ring allows for the fine-tuning of their biological activity.[12]
Future Directions
The N-alkyl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. The ability to readily modify the N-alkyl chain length provides a straightforward strategy for optimizing the pharmacokinetic properties of potential drug candidates. Further investigation into the biological activities of this compound and its analogs is warranted. High-throughput screening against various biological targets, coupled with structure-activity relationship (SAR) studies, will be crucial in unlocking the full therapeutic potential of this versatile chemical class.
References
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Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]
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Krasavin, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
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PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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Šačkus, A., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
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Krasavin, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]
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PubChem. (n.d.). 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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Krasavin, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]
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ResearchGate. (2025). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]
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Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. [Link]
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Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]
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An In-depth Technical Guide to 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid and its Analogs: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 116167-27-2), a member of the broader class of 1-substituted-5-oxopyrrolidine-3-carboxylic acids. While specific literature on the 1-hexyl derivative is limited, this document synthesizes available information on closely related analogs to offer insights into its expected chemical properties, synthesis, and potential biological activities. The core structure, based on pyroglutamic acid, is a privileged scaffold in medicinal chemistry, known for its role in developing a range of therapeutic agents.[1][2] This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the potential of this chemical class.
Introduction to the 5-Oxopyrrolidine-3-carboxylic Acid Scaffold
The 5-oxopyrrolidine-3-carboxylic acid core is a five-membered lactam ring derived from glutamic acid. This structure is a versatile building block in organic synthesis and is present in numerous natural and synthetic compounds with significant biological activities.[3] The pyrrolidinone ring is a key pharmacophore that contributes to a molecule's ability to interact with biological targets, and its derivatives have been explored for a wide range of therapeutic applications, including as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[3][4] The substituent at the N-1 position of the pyrrolidinone ring plays a crucial role in modulating the compound's physicochemical properties and biological activity.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for this compound. These values are computationally derived and should be considered as estimates.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| XLogP3 | 1.5 - 2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 6 |
Data is estimated based on the chemical structure.
Spectroscopic Characterization
The structural confirmation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).
Based on studies of similar compounds, the following spectral characteristics are expected[5][6]:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the hexyl chain protons, as well as the protons of the pyrrolidinone ring. Specifically, signals corresponding to the COCH₂, CH, and NCH₂ groups of the 5-oxopyrrolidine-3-carboxylic acid fragment are anticipated in the ranges of 2.5-2.7 ppm, 3.2-3.5 ppm, and 3.7-4.0 ppm, respectively. A broad singlet corresponding to the carboxylic acid proton (COOH) would likely appear downfield.[5][6]
-
¹³C NMR: The carbon NMR spectrum would confirm the presence of the carbonyl carbons of the lactam and carboxylic acid, as well as the carbons of the hexyl chain and the pyrrolidinone ring. The carboxylic acid carbon resonance is typically observed around 174 ppm.[5][6]
-
IR Spectroscopy: The IR spectrum would likely exhibit a broad absorption band for the O-H stretch of the carboxylic acid, along with characteristic C=O stretching frequencies for the lactam and carboxylic acid functional groups.
Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acids
The synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is generally achieved through the cyclization of a suitable precursor. A common and effective method is the aza-Michael addition of a primary amine to an α,β-unsaturated dicarboxylic acid or its derivative, such as itaconic acid (2-methylenesuccinic acid).[5][7]
General Synthetic Workflow
The synthesis typically involves the reaction of a primary amine (in this case, hexylamine) with itaconic acid, leading to the formation of the N-substituted pyrrolidinone ring through a cyclization reaction.
Caption: General synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for the specific synthesis of the 1-hexyl derivative.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1 equivalent) in a suitable solvent such as water or ethanol.
-
Addition of Amine: To the stirred solution, add hexylamine (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Potential Biological Activities and Therapeutic Applications
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents. The biological activity is highly dependent on the nature of the substituent at the N-1 position.
Antibacterial Activity
Numerous studies have demonstrated the potential of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives as antibacterial agents, particularly against Gram-positive bacteria.[4][5][8] For instance, derivatives with a 1-(2-hydroxy-5-methylphenyl) substituent have shown promising activity against Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus.[5] Further derivatization of the carboxylic acid moiety into hydrazones has been shown to enhance antibacterial efficacy, with some compounds exhibiting potent inhibition of bacterial growth and biofilm formation.[5][8] The introduction of a hexyl group at the N-1 position would increase the lipophilicity of the molecule, which could influence its ability to penetrate bacterial cell membranes.
Anticancer Activity
The pyrrolidinone ring is a structural motif found in several anticancer agents.[3] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown significant anticancer activity against human pulmonary cancer cells (A549).[4][9] The mechanism of action can vary, but some compounds are known to act as inhibitors of key enzymes involved in cancer cell proliferation.[3]
Anti-inflammatory Activity
The anti-inflammatory potential of this class of compounds has also been explored. Some derivatives have been synthesized and evaluated as inhibitors of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components and play a role in inflammation.[3]
The potential biological activities are summarized in the following logical relationship diagram:
Caption: Logical relationships of the core scaffold to potential biological activities.
Future Directions and Conclusion
While this compound itself is not extensively studied, the broader class of 1-substituted-5-oxopyrrolidine-3-carboxylic acids represents a promising area for drug discovery and development. The synthetic accessibility and the potential for diverse functionalization at both the N-1 position and the carboxylic acid moiety make this scaffold highly attractive for generating libraries of compounds for biological screening.
Future research should focus on the systematic exploration of the structure-activity relationships (SAR) of 1-alkyl-5-oxopyrrolidine-3-carboxylic acids. In particular, a detailed investigation into the effects of alkyl chain length on antibacterial and anticancer activities would be of significant value. The synthesis and biological evaluation of this compound would provide a crucial data point in this context.
References
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Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available from: [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information. Available from: [Link]
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(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]
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SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available from: [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available from: [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available from: [Link]
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5-Oxopyrrolidine-3-carboxylic acid. PubChem. Available from: [Link]
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1-Methyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. Available from: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. Available from: [Link]
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Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate. Available from: [Link]
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Synthesis of Pyroglutamic Acid Derivatives via Double Michael Reactions of Alkynones. ACS Publications. Available from: [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. Available from: [Link]
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The Emerging Therapeutic Potential of 1-Hexyl-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Promise of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing the ever-growing challenges of therapeutic resistance and unmet clinical needs. The pyrrolidinone core, a five-membered lactam ring, has long been recognized as a privileged scaffold in medicinal chemistry, forming the backbone of a diverse array of biologically active compounds. This technical guide delves into the emerging potential of a specific derivative, 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid , a molecule that, while not extensively studied, belongs to a class of compounds with significant therapeutic promise.
This document serves as an in-depth resource for researchers, scientists, and drug development professionals. It will navigate the known biological activities of structurally related N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives, providing a robust framework for investigating the therapeutic potential of the title compound. By synthesizing existing knowledge and proposing a clear experimental path forward, this guide aims to catalyze further research and development in this exciting area.
The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold: A Foundation for Diverse Biological Activity
The 5-oxopyrrolidine-3-carboxylic acid moiety is a versatile building block, offering key structural features that are amenable to chemical modification and interaction with biological targets. The lactam ring provides a rigid core, while the carboxylic acid group at the 3-position and the substituent at the N-1 position offer opportunities for tuning the molecule's physicochemical properties and biological activity.
Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory activities.[1][2] The nature of the substituent at the N-1 position plays a crucial role in determining the specific biological activity and potency of these compounds.
Established Biological Activities of N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
Antibacterial Activity: A New Frontier in Combating Resistance
The rise of antibiotic-resistant bacteria necessitates the urgent development of novel antimicrobial agents. Several studies have highlighted the potential of N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives as a promising class of antibacterial compounds.
Derivatives incorporating a 1-(2-hydroxy-5-methylphenyl) substituent have shown efficacy against various Gram-positive and Gram-negative bacteria.[3][4][5] Notably, certain hydrazone derivatives of this scaffold have exhibited potent inhibition of Staphylococcus aureus, with some even surpassing the activity of the control antibiotic, cefuroxime.[3][4][5] Furthermore, some of these compounds have demonstrated the ability to disrupt bacterial biofilms, a key virulence factor in chronic infections.[3][4][5]
The proposed mechanism of action for some of these antibacterial derivatives involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The lipophilic nature of the N-substituent can significantly influence the compound's ability to penetrate the bacterial cell wall.
Anticancer Activity: Targeting the Hallmarks of Cancer
The 5-oxopyrrolidine-3-carboxylic acid scaffold has also emerged as a promising framework for the development of novel anticancer agents.[2][6] Derivatives with a 1-(4-acetamidophenyl) substituent have been synthesized and evaluated for their in vitro anticancer activity.[2][6]
Studies have shown that certain derivatives can suppress the viability of human lung adenocarcinoma cells (A549).[2][6] The presence of a free amino group in some of these compounds appears to be important for their anticancer efficacy and selectivity towards cancer cells over non-cancerous cells.[2]
While the precise mechanisms of action are still under investigation, potential targets for these anticancer derivatives include key signaling pathways involved in cell proliferation, survival, and metastasis.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their anti-inflammatory properties.[1][7]
One study reported the synthesis of a series of these derivatives and their evaluation as inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][7] MMPs are a family of enzymes that play a crucial role in tissue remodeling and inflammation. The inhibition of these enzymes represents a promising strategy for the treatment of inflammatory disorders.
This compound: A Hypothetical Exploration of Biological Activity
Based on the established activities of its structural analogs, we can hypothesize the potential biological activities of This compound . The presence of the n-hexyl chain at the N-1 position introduces a significant lipophilic character to the molecule. This feature could profoundly influence its pharmacokinetic properties and its interaction with biological targets.
Predicted Biological Activities and Mechanistic Rationale
-
Antibacterial Activity: The lipophilic hexyl group could enhance the compound's ability to penetrate bacterial cell membranes, potentially leading to broad-spectrum antibacterial activity. It may act by disrupting membrane integrity or by inhibiting intracellular enzymes involved in essential metabolic pathways.
-
Anticancer Activity: The increased lipophilicity could facilitate the compound's entry into cancer cells. It might exhibit cytotoxic effects by inducing apoptosis or by interfering with signaling pathways critical for cancer cell growth and survival.
-
Enzyme Inhibition: The pyrrolidinone scaffold is known to be a versatile inhibitor of various enzymes.[8][9] The hexyl substituent could position the molecule favorably within the active site of certain enzymes, such as lipases, proteases, or kinases, leading to their inhibition.
Experimental Road-Map for Biological Evaluation
To investigate the hypothesized biological activities of this compound, a systematic experimental approach is required. The following protocols provide a comprehensive framework for its initial biological characterization.
Synthesis of this compound
A common synthetic route to N-substituted 5-oxopyrrolidine-3-carboxylic acids involves the reaction of a primary amine with itaconic acid.[2][6]
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.2 equivalents) in a suitable solvent such as water or toluene.
-
Addition of Amine: Add n-hexylamine (1.0 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, acidify the mixture with a dilute acid (e.g., 5% HCl) to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antibacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria.
Protocol:
-
Bacterial Strains: Utilize a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.
-
Preparation of Inoculum: Grow bacterial cultures in appropriate broth medium to mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Microdilution Assay:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay against Cancer Cell Lines
Objective: To evaluate the cytotoxic effect of the compound on human cancer cell lines.
Protocol:
-
Cell Lines: Use a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).
-
Cell Culture: Maintain the cell lines in their recommended culture medium supplemented with fetal bovine serum and antibiotics.
-
MTT Assay:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental logic and potential mechanisms of action, the following diagrams are provided.
Experimental Workflow for Biological Activity Screening
A streamlined workflow for evaluating the biological potential.
Hypothetical Signaling Pathway Modulation
Potential inhibition of the PI3K/Akt/mTOR cancer signaling pathway.
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking, the extensive research on its structural analogs strongly suggests its potential as a biologically active molecule. The N-hexyl substituent is likely to impart distinct physicochemical properties that could translate into potent and selective antibacterial, anticancer, or enzyme inhibitory activities.
This technical guide provides a comprehensive roadmap for the synthesis, characterization, and biological evaluation of this promising compound. The proposed experimental protocols are robust and well-established, offering a clear path for researchers to unlock its therapeutic potential. Further investigations into its mechanism of action, structure-activity relationships, and in vivo efficacy are warranted and could pave the way for the development of novel therapeutics based on this versatile scaffold.
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A Strategic Guide to Unveiling the Therapeutic Targets of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid
Executive Summary
1-Hexyl-5-oxopyrrolidine-3-carboxylic acid (HOPA) represents a novel chemical entity built upon the privileged 5-oxopyrrolidine scaffold. While direct biological data for HOPA is not yet publicly available, its structural analogs have demonstrated significant therapeutic potential across multiple domains, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4][5] This technical guide presents a comprehensive, multi-pronged strategy for the deconvolution of HOPA's mechanism of action and the identification of its direct molecular targets. By integrating predictive computational methods with robust, unbiased experimental workflows, this document provides the theoretical framework and practical, field-proven protocols necessary to accelerate HOPA's journey from a novel compound to a validated therapeutic lead. Our approach prioritizes scientific integrity through orthogonal validation, ensuring that each step builds a self-validating system of evidence to support target identification and engagement.
Introduction to a Molecule of Interest: this compound (HOPA)
The discovery of a novel chemical entity (NCE) is the starting point of a complex but potentially rewarding journey in drug development. HOPA, characterized by a 5-oxopyrrolidine (pyroglutamic acid) core, a carboxylic acid at the 3-position, and a hexyl chain at the 1-position, possesses a unique combination of features that merit investigation. The pyrrolidinone ring is a common motif in numerous natural products and FDA-approved drugs, valued for its metabolic stability and ability to participate in key hydrogen bonding interactions.[1]
1.1 Chemical Structure and Rationale for Investigation
The structure of HOPA suggests a molecule with a balance of hydrophilicity (carboxylic acid, lactam oxygen) and lipophilicity (hexyl chain). This balance is critical for cell permeability and interaction with biological targets. The core scaffold, 5-oxopyrrolidine-3-carboxylic acid, is a known building block for compounds with diverse biological activities. Derivatives have shown promise as inhibitors of matrix metalloproteinases (MMPs) in inflammation and as potent antibacterial and anticancer agents.[1][2][3][4] The parent molecule, pyroglutamic acid, is an endogenous metabolite linked to glutathione metabolism, suggesting that HOPA could potentially interact with enzymes within this critical pathway.[6][7][8]
1.2 The Strategic Imperative: Target Deconvolution
Understanding the specific protein target(s) of a bioactive small molecule is paramount. It illuminates the mechanism of action, enables structure-activity relationship (SAR) studies, predicts potential off-target effects, and is a prerequisite for advancing a compound through preclinical and clinical development. This guide outlines a logical, multi-layered strategy to identify the direct molecular targets of HOPA.
A Multi-Pronged Strategy for Target Identification
No single method for target identification is foolproof. A robust strategy relies on the integration of computational, biochemical, and cell-based approaches to build a compelling case for a specific drug-target interaction.[9][10] This principle of orthogonal validation—confirming a hypothesis with multiple, independent methods—is the cornerstone of our proposed workflow.
Workflow: An Integrated Approach to Target ID
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A-Technical-Guide-and-Research-Roadmap-for-1-Hexyl-5-oxopyrrolidine-3-carboxylic-acid
A Technical Guide and Research Roadmap for 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid: Synthesis, Characterization, and Biological Evaluation
Abstract
This technical guide addresses the novel chemical entity, this compound. A comprehensive review of existing literature reveals a scarcity of specific data on this compound, positioning it as a frontier molecule for discovery research. This document, therefore, serves a dual purpose: first, as an in-depth technical guide to the broader class of substituted 5-oxopyrrolidine-3-carboxylic acids, and second, as a detailed research roadmap for the synthesis, characterization, and systematic biological evaluation of the title compound. We will leverage established principles of medicinal chemistry and drug discovery to propose a logical, self-validating workflow. This includes plausible synthetic routes, robust analytical characterization protocols, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and a tiered biological screening cascade. The ultimate goal is to provide researchers, scientists, and drug development professionals with a foundational framework to unlock the therapeutic potential of this and related novel chemical entities.
Introduction: The Pyrrolidinone Scaffold and the Opportunity of a Novel Derivative
The pyrrolidinone (or pyroglutamic acid) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of pyroglutamic acid have been explored as angiotensin-converting enzyme (ACE) inhibitors, anti-inflammatory agents, and neuroprotective compounds.[3][4][5] The core structure, a five-membered lactam, offers a rigid backbone that can be strategically functionalized to achieve specific interactions with biological targets.[6]
The title compound, this compound, presents an intriguing combination of structural features:
-
The Pyrrolidinone Core: Provides a proven pharmacophoric element.
-
The N-Hexyl Chain: Introduces significant lipophilicity, which could enhance membrane permeability and interaction with hydrophobic pockets in target proteins.
-
The C-3 Carboxylic Acid: Offers a key site for salt formation, hydrogen bonding, and further derivatization.
The absence of literature on this specific molecule represents a unique opportunity for novel discovery. This guide will outline a comprehensive strategy to synthesize this compound and systematically investigate its potential as a new therapeutic agent.
Proposed Synthesis and Characterization
A logical and efficient synthesis is the cornerstone of any new chemical entity program. Based on established methodologies for N-substituted 5-oxopyrrolidine-3-carboxylic acids, we propose the following synthetic pathway.
Proposed Synthetic Route
The most direct and well-precedented method for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is the reaction of a primary amine with itaconic acid.[1] This approach is attractive due to the commercial availability and low cost of the starting materials.
Caption: Proposed synthesis of the title compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for similar syntheses.[7][8]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine itaconic acid (1.0 eq) and hexylamine (1.05 eq).
-
Solvent Addition: Add water or glacial acetic acid as the solvent (approximately 10 mL per gram of itaconic acid).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
If water is used as the solvent, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.
-
If acetic acid is used, cool the mixture and pour it into a beaker of ice water. The product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.
Physicochemical and Structural Characterization
Unequivocal characterization of a new chemical entity is critical to ensure its identity, purity, and stability.[9][10] The following analytical techniques are mandatory for the validation of the synthesized this compound.[11][12]
| Analytical Technique | Purpose | Expected Outcome/Data |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Chemical shifts, coupling constants, and integration values consistent with the proposed structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and formula. | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₉NO₃. |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for C=O (lactone and carboxylic acid), O-H, and C-H bonds. |
| Elemental Analysis | Determination of elemental composition. | Experimental percentages of C, H, and N within ±0.4% of the calculated values. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a purity of ≥95%. |
| Melting Point | Physical property determination and purity indicator. | A sharp and defined melting point range. |
In Silico and Physicochemical Profiling
Early prediction of a compound's ADMET properties can significantly de-risk a drug discovery project.[13][14] A variety of open-access and commercial in silico tools are available for this purpose.[15][16][17]
Predicted ADMET Properties
The following table outlines key ADMET parameters to be predicted for this compound using established computational models.
| Parameter | Significance | Prediction Tools |
| LogP/LogD | Lipophilicity, affecting absorption and distribution. | SwissADME, ChemDraw |
| Aqueous Solubility | Crucial for absorption and formulation. | SwissADME, pkCSM |
| Caco-2 Permeability | Predicts intestinal absorption. | pkCSM, ADMETlab |
| CYP450 Inhibition | Potential for drug-drug interactions. | SwissADME, pkCSM |
| hERG Inhibition | Cardiac toxicity risk. | pkCSM, pred-hERG |
| Blood-Brain Barrier (BBB) Penetration | Predicts CNS activity. | SwissADME, BBB-predictor |
| PAINS (Pan-Assay Interference Compounds) Alert | Flags potential for non-specific activity. | SwissADME |
Proposed Biological Evaluation Cascade
The structural features of this compound suggest several potential avenues for biological activity. The pyrrolidinone scaffold is associated with a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[18][19][20][21][22][23] The hexyl chain may confer or enhance antimicrobial activity. A tiered screening approach is proposed to efficiently explore these possibilities.
Caption: A tiered approach for biological screening.
Tier 1: Primary Screening
The initial phase involves broad screening to identify any significant biological activity.[24]
It is essential to first determine the general cytotoxicity of the compound to inform concentrations for subsequent assays.[25]
Protocol: MTT Cell Viability Assay [26]
-
Cell Seeding: Seed a suitable non-cancerous cell line (e.g., HEK293 or NIH/3T3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[27]
-
Compound Treatment: Prepare serial dilutions of the title compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[28]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[26]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[26]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
The lipophilic hexyl chain suggests potential for antimicrobial activity. The compound should be screened against a panel of clinically relevant microbes.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare a two-fold serial dilution of the compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add a standardized inoculum of each test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the wells.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
Tier 2: Hit Confirmation and Dose-Response
If significant activity ("a hit") is observed in any of the primary screens, the next step is to confirm the activity and determine the potency of the compound by generating a dose-response curve. This will allow for the calculation of an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
Tier 3: Mechanism of Action (MoA) Studies
For confirmed hits with promising potency, preliminary MoA studies can be initiated. The specific assays will depend on the nature of the observed activity (e.g., for an anticancer hit, one might investigate apoptosis induction or cell cycle arrest).
Conclusion and Future Directions
This compound represents an unexplored area of chemical space. This technical guide and research roadmap provides a comprehensive, step-by-step framework for its synthesis, characterization, and biological evaluation. The causality behind each proposed experimental choice is grounded in established scientific principles to ensure a robust and efficient investigation. The successful execution of this plan will not only elucidate the physicochemical properties and biological activities of this specific molecule but will also provide a valuable template for the systematic exploration of other novel derivatives of the versatile 5-oxopyrrolidine-3-carboxylic acid scaffold. The data generated will be crucial in determining the potential of this compound as a lead for future drug development programs.
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An In-Depth Technical Guide to the Solubility Profile of 1-Hexyl-5-oxopyrrolidine-3-carboxylic Acid
Introduction
1-Hexyl-5-oxopyrrolidine-3-carboxylic acid is a derivative of the pyroglutamic acid scaffold, a core structure of interest in medicinal chemistry and materials science.[1][2][3][4][5] The N-hexyl substitution introduces a significant lipophilic component to the otherwise polar pyrrolidinone carboxylic acid moiety. This modification is anticipated to profoundly influence the compound's physicochemical properties, most notably its solubility, which is a critical parameter in drug development and various chemical processes. A comprehensive understanding of the solubility profile of this compound is paramount for its effective application, formulation, and biological assessment.
This technical guide provides a detailed exploration of the anticipated solubility characteristics of this compound. In the absence of extensive public data on this specific molecule, this document outlines a predictive framework based on the known properties of analogous compounds and establishes robust, self-validating experimental protocols for the precise determination of its solubility profile.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are the polar carboxylic acid and lactam groups, and the nonpolar n-hexyl chain.
Structural Analogs and Their Implications
To anticipate the solubility of this compound, we can examine the properties of structurally related molecules:
-
5-Oxopyrrolidine-3-carboxylic acid: This parent compound, lacking the N-alkyl chain, is expected to be significantly more polar. PubChem data for this compound shows a computed XLogP3 of -1.2, indicating a high affinity for polar solvents.[6]
-
1-Methyl-5-oxopyrrolidine-3-carboxylic acid: The addition of a small methyl group slightly increases lipophilicity (predicted XLogP of -1).[7][8]
-
1-Octyl-5-oxopyrrolidine-3-carboxylic acid & 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid: These long-chain analogs demonstrate a clear trend of increasing lipophilicity with increasing alkyl chain length. The predicted XLogP for the dodecyl derivative is 4.5.[9][10]
Based on this trend, the hexyl derivative will have intermediate lipophilicity. As the carbon chain length increases, the solubility in water is expected to decrease due to the growing dominance of the nonpolar hydrocarbon component.[11] Conversely, solubility in nonpolar organic solvents is likely to be enhanced.
Key Physicochemical Parameters (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₉NO₃ | Based on chemical structure |
| Molecular Weight | 213.27 g/mol | Calculated from the molecular formula |
| pKa | ~4-5 | The carboxylic acid moiety is the primary acidic functional group. The exact value can be influenced by the electronic effects of the pyrrolidinone ring. |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Estimated based on the trend observed in shorter and longer N-alkyl chain analogs. This value suggests moderate lipophilicity. |
| Aqueous Solubility | Low to moderate | The presence of the hexyl chain will significantly reduce water solubility compared to the parent compound.[11] Solubility will be highly pH-dependent. |
| Organic Solvent Solubility | Good | Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and ethyl acetate.[11] |
Experimental Determination of Solubility Profile
To move from prediction to empirical data, a multi-faceted experimental approach is necessary. The following sections detail the methodologies for determining both the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[12][13] The shake-flask method is the most reliable technique for this determination.[14]
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation of Buffers: Prepare a series of aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Sample Preparation: Add an excess of solid this compound to vials containing a precise volume of each buffer. Ensure that a visible amount of solid remains to confirm saturation.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[13][15]
-
Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the clear filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[12][15] A calibration curve prepared from a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile/water) must be used for accurate quantification.
-
Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility at that specific pH. The experiment should be performed in triplicate to ensure reproducibility.
Self-Validation: The presence of undissolved solid at the end of the experiment is a key indicator of a saturated solution. Additionally, analyzing samples at multiple time points (e.g., 24 and 48 hours) and obtaining consistent results confirms that equilibrium has been reached.[15]
Kinetic Solubility Determination: High-Throughput Screening
Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[14][16] This method is often used in early drug discovery for rapid screening.[16][17]
Caption: Workflow for Kinetic Solubility Determination.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer to each well.
-
Compound Addition: Use an automated liquid handler to perform serial dilutions of the DMSO stock solution directly into the buffer-containing wells.
-
Turbidity Measurement: Immediately after compound addition, measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength sensitive to light scattering (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Causality and Limitations: The use of DMSO as a co-solvent can sometimes lead to an overestimation of the true aqueous solubility.[15] Therefore, kinetic solubility data should be considered an initial assessment and ideally confirmed by thermodynamic methods for lead compounds.[12]
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and concise format to facilitate interpretation.
Table of Expected Solubility Data
| Solvent System | Predicted Solubility Range | Rationale |
| pH 2.0 Buffer | Moderate | The carboxylic acid will be protonated, reducing its polarity and potentially its aqueous solubility. |
| pH 7.4 Buffer | Higher than at pH 2.0 | The carboxylic acid will be deprotonated (carboxylate), increasing its polarity and interaction with water. |
| Water | Low | The nonpolar hexyl chain will limit solubility in the absence of pH control. |
| Ethanol | High | Ethanol can act as both a hydrogen bond donor and acceptor, and its alkyl component can interact with the hexyl chain. |
| Dichloromethane | Moderate to High | The nonpolar nature of the solvent will favor the dissolution of the lipophilic hexyl group. |
Conclusion
The solubility profile of this compound is a critical determinant of its utility in research and development. While specific experimental data is not widely available, a thorough understanding of its structural components and the behavior of analogous compounds allows for a robust predictive framework. The detailed experimental protocols provided in this guide for determining both thermodynamic and kinetic solubility offer a clear path to generating the empirical data necessary for informed decision-making in any application of this compound. The pH-dependent nature of its aqueous solubility, a direct consequence of the ionizable carboxylic acid group, is a key characteristic that must be carefully considered in formulation and biological testing.
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An In-depth Technical Guide to the Physicochemical Characterization of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid
Introduction
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to confirm its structure and identity. For 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid, this involves a combination of spectroscopic techniques.
Predicted Physicochemical Properties
Based on the structure of this compound and data from its analogs, we can predict certain properties. The table below summarizes these predicted values alongside experimental data for related compounds.
| Property | This compound (Predicted/Calculated) | 5-Oxopyrrolidine-3-carboxylic acid[5] | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid[6] | 1-Octyl-5-oxopyrrolidine-3-carboxylic acid[7] | 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid[8] |
| Molecular Formula | C₁₁H₁₉NO₃ | C₅H₇NO₃ | C₆H₉NO₃ | C₁₃H₂₃NO₃ | C₁₇H₃₁NO₃ |
| Molecular Weight | 213.27 g/mol | 129.11 g/mol | 143.14 g/mol | 241.33 g/mol | 297.4 g/mol |
| CAS Number | Not available | 7268-43-1 | 42346-68-9 | 58505-91-2 | 10054-21-4 |
| XLogP3 | ~2.0 (Estimated) | -1.2 | -1.0 | Not available | 4.5 |
| Boiling Point | Not available | Not available | Not available | 416.9°C at 760mmHg | Not available |
| Melting Point | To be determined | Not available | Not available | Not available | Not available |
| pKa | To be determined | Not available | Not available | Not available | Not available |
| Solubility | To be determined | Soluble in water | Soluble in water | Sparingly soluble in water | Insoluble in water |
XLogP3 is a computed value for the logarithm of the octanol/water partition coefficient, indicating lipophilicity.
Spectroscopic Analysis Workflow
The definitive identification of this compound requires a suite of spectroscopic methods.
Caption: Workflow for the synthesis and structural confirmation of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a strong carbonyl (C=O) absorption between 1710 and 1760 cm⁻¹.[9] The lactam carbonyl will likely appear around 1680 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR will provide information on the number and environment of the protons. Key signals would include those for the hexyl chain, the pyrrolidinone ring protons, and the acidic proton of the carboxylic acid.
-
¹³C NMR will show distinct signals for the carbonyl carbons of the lactam and the carboxylic acid (typically in the 160-180 ppm range), as well as signals for the carbons of the hexyl chain and the pyrrolidinone ring.[10]
-
-
Mass Spectrometry (MS) : This technique will determine the molecular weight of the compound. High-resolution mass spectrometry can confirm the elemental composition. Fragmentation patterns can provide further structural information.
Experimental Determination of Physicochemical Properties
The following sections detail the experimental protocols for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.
Protocol: Capillary Melting Point Determination [11][12][13]
-
Sample Preparation : Ensure the synthesized this compound is completely dry and finely powdered.
-
Capillary Loading : Seal one end of a capillary tube by heating it in a flame.[12] Load the powdered sample into the open end of the capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup : Place the loaded capillary tube into a melting point apparatus.
-
Measurement :
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
-
Perform at least two measurements to ensure reproducibility.
-
Caption: Experimental workflow for melting point determination.
Solubility Assessment
Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The hexyl chain is expected to decrease the aqueous solubility of the parent compound.
Protocol: Shake-Flask Method for Solubility Determination [14]
-
Solvent Selection : Choose a range of relevant solvents, such as water, phosphate-buffered saline (PBS, pH 7.4), ethanol, and dimethyl sulfoxide (DMSO).
-
Sample Preparation : Add an excess amount of this compound to a known volume of each solvent in a sealed vial. This ensures that a saturated solution is formed.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[15] This can be done using an overhead shaker.[15]
-
Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[16]
-
Sample Analysis : Carefully withdraw a known volume of the supernatant. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[15]
-
Quantification : Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.
-
Calculation : The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for solubility determination using the shake-flask method.
pKa Determination
The pKa, the negative logarithm of the acid dissociation constant (Ka), is crucial for predicting the ionization state of a molecule at a given pH. This affects its solubility, absorption, and interaction with biological targets.
Protocol: Potentiometric Titration for pKa Determination [17][18][19]
-
System Calibration : Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation : Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[17][18] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[17]
-
Titration Setup : Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂.[17]
-
Titration :
-
If the sample is acidic, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Add the titrant in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis :
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
-
For more precise determination, calculate the first and second derivatives of the titration curve. The peak of the first derivative curve corresponds to the equivalence point.[20]
-
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
The physicochemical characterization of this compound is essential for its potential development in pharmaceutical and chemical applications. While direct experimental data is sparse, this guide provides a robust framework for its comprehensive analysis. By following the detailed protocols for structural elucidation, melting point, solubility, and pKa determination, researchers can generate the critical data needed to understand and utilize this compound effectively. The increased lipophilicity due to the hexyl group is expected to be a dominant factor influencing its properties compared to its short-chain and parent analogs.
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid
Introduction: The Promise of the 5-Oxopyrrolidine Scaffold
The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for compounds with a broad spectrum of biological activities. Derivatives of this heterocyclic system have demonstrated significant potential as antibacterial, anticancer, and anti-inflammatory agents.[1][2][3][4][5] The versatility of this scaffold allows for chemical modifications that can tune its pharmacological properties, making it a subject of intense research in drug discovery.
This document provides a comprehensive guide for the in vitro characterization of a novel derivative, 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid . As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a logical framework for elucidating the compound's biological profile. Each assay is designed to be a self-validating system, providing robust and reproducible data for informed decision-making in the drug development pipeline.
Part 1: Foundational Cytotoxicity and Antiproliferative Assessment
A critical initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and identifies potential cytotoxic effects. The MTT and XTT assays are robust, colorimetric methods for assessing metabolic activity, which is often proportional to the number of viable cells.[6][7][8]
Principle of Tetrazolium-Based Assays
These assays rely on the ability of metabolically active cells to reduce tetrazolium salts into colored formazan products. In the MTT assay, the yellow tetrazolium salt is reduced to a purple formazan by mitochondrial dehydrogenases.[6][7] The XTT assay is similar, but the resulting formazan is water-soluble, simplifying the protocol.[6][9]
Experimental Workflow: MTT/XTT Assays
Caption: Workflow for MTT and XTT cell viability assays.
Detailed Protocol: MTT Assay
Materials:
-
Human cancer cell line (e.g., A549, lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[7]
Data Analysis and Interpretation
The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Data for IC50 Determination
| Compound Concentration (µM) | % Cell Viability |
| 0.1 | 98.5 |
| 1 | 92.1 |
| 10 | 75.3 |
| 50 | 51.2 |
| 100 | 23.7 |
| 250 | 5.4 |
Part 2: Elucidating the Mechanism of Action
Based on the activities of related compounds, this compound may act through various mechanisms, such as enzyme inhibition or modulation of specific signaling pathways.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting enzymes.[10][11] An in vitro enzyme inhibition assay can determine if the compound directly interacts with and inhibits a specific enzyme.[12][13]
Principle: The activity of a purified enzyme is measured in the presence and absence of the test compound. A decrease in enzyme activity in the presence of the compound indicates inhibition.
General Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of the purified target enzyme and its specific substrate in an appropriate assay buffer.
-
Incubation: In a 96-well plate, add the enzyme, the test compound at various concentrations, and the assay buffer. Incubate for a predetermined time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Example: Matrix Metalloproteinase (MMP) Inhibition Assay Given that some 5-oxopyrrolidine derivatives show anti-inflammatory activity by inhibiting MMPs, an MMP inhibition assay would be relevant.[3]
Receptor Binding Assays
Receptor binding assays are used to determine if a compound binds to a specific receptor.[14][15] These assays are crucial for identifying the molecular target of a drug candidate.[16]
Principle: A radiolabeled or fluorescently labeled ligand with known affinity for the target receptor is used. The test compound is added in increasing concentrations to compete with the labeled ligand for binding to the receptor. The displacement of the labeled ligand is measured to determine the binding affinity of the test compound.[17]
Caption: General workflow for a competitive receptor binding assay.
Gene Expression Analysis via qPCR
Quantitative Polymerase Chain Reaction (qPCR) can be used to investigate if the compound alters the expression of specific genes.[18][19][20][21]
Principle: Cells are treated with the compound, and RNA is extracted. The RNA is then reverse-transcribed into complementary DNA (cDNA), which is used as a template for qPCR. The amount of amplified DNA is quantified in real-time using a fluorescent dye, allowing for the determination of the initial amount of mRNA.
Protocol Overview:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specific duration.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using gene-specific primers for the target genes and a reference gene (e.g., GAPDH, β-actin).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Table 2: Example qPCR Reaction Setup
| Component | Volume | Final Concentration |
| SYBR Green Master Mix (2x) | 10 µL | 1x |
| Forward Primer (10 µM) | 0.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 0.5 µL | 0.5 µM |
| cDNA | 2 µL | - |
| Nuclease-free water | 7 µL | - |
| Total Volume | 20 µL |
Part 3: Antibacterial Activity Screening
Given that numerous 5-oxopyrrolidine derivatives exhibit antibacterial properties, it is prudent to screen this compound for such activity.[1][2][4][22][23]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is performed in a 96-well plate with serial dilutions of the test compound.
Protocol:
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare serial dilutions of this compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Biofilm Disruption Assay
Principle: This assay assesses the ability of the compound to disrupt pre-formed bacterial biofilms.
Protocol:
-
Biofilm Formation: Grow bacterial biofilms in a 96-well plate for 24-48 hours.
-
Compound Treatment: Remove the planktonic bacteria and treat the biofilms with various concentrations of the test compound.
-
Incubation: Incubate for a further 24 hours.
-
Quantification: Quantify the remaining biofilm using a crystal violet staining method.
Conclusion
The in vitro assays outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, potential mechanisms of action, and antimicrobial properties, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be instrumental in guiding further preclinical development.
References
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC - NIH. Available at: [Link]
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DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]
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Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate. Available at: [Link]
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Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Available at: [Link]
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Receptor Binding Assays. Multiwell Plates. Available at: [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
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Quantitative Real Time PCR Protocol. Stack Lab. Available at: [Link]
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About Ligand Binding Assays. Gifford Bioscience. Available at: [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]
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In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der. Chemical Methodologies. Available at: [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
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qPCR (real-time PCR) protocol explained. YouTube. Available at: [Link]
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Enzyme Inhibition. In-vitro In-vivo In-silico Journal. Available at: [Link]
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A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available at: [Link]
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SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]
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Integration Viewpoint Using UHPLC-MS/MS, In Silico Analysis, Network Pharmacology, and In Vitro Analysis to Evaluate the Bio-Potential of Muscari armeniacum Extracts. MDPI. Available at: [Link]
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Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives a. Semantic Scholar. Available at: [Link]
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Good practice guide for the application of quantitative PCR (qPCR). Gene-Quantification. Available at: [Link]
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Monitoring gene expression: quantitative real-time rt-PCR. PubMed. Available at: [Link]
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6.4: Enzyme Inhibition. Biology LibreTexts. Available at: [Link]
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Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
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Application Note: High-Throughput Screening with 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid
Introduction & Scientific Rationale
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify starting points for new therapeutics.[1][2][3][4] This document provides a detailed guide for utilizing 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid in HTS campaigns.
The structure of this molecule presents a compelling starting point for targeted library screening. It features a pyrrolidinone core, a scaffold present in numerous pharmacologically active compounds, known to confer favorable physicochemical properties and act as a versatile pharmacophore.[5][6] The molecule is further functionalized with two key moieties:
-
A carboxylic acid , which can act as a hydrogen bond donor/acceptor or as a chelating group for metal ions within enzyme active sites.
-
A hexyl chain , which provides a significant lipophilic character, suggesting potential for interaction with hydrophobic pockets in target proteins.
Based on this structural analysis, a logical and promising target class for this compound is the Matrix Metalloproteinase (MMP) family of enzymes.[7] MMPs are zinc-dependent endopeptidases crucial for extracellular matrix remodeling.[8] Their active sites typically feature a catalytic zinc ion, which can be chelated by a carboxylate group, and an adjacent hydrophobic pocket (the S1' pocket) that can accommodate lipophilic moieties like a hexyl chain.[4][9] Dysregulation of MMP activity is implicated in numerous pathologies, including cancer metastasis and arthritis, making them attractive drug targets.[7][8]
This application note details a robust, FRET-based HTS protocol designed to identify inhibitors of MMPs, leveraging the specific structural attributes of this compound. We will address key challenges, including those related to the compound's lipophilicity, and provide a comprehensive workflow from initial screening to hit confirmation.
Assay Principle: FRET-Based Detection of MMP Activity
To quantify MMP activity in a high-throughput format, a Förster Resonance Energy Transfer (FRET) peptide substrate is employed.[10][11] This method offers high sensitivity and is well-suited for automated screening.[11]
The principle is as follows:
-
The Substrate: A synthetic peptide contains a specific cleavage sequence for the target MMP. One end of the peptide is labeled with a fluorescent donor molecule (fluorophore) and the other with a quencher molecule.
-
Quenched State: In the intact peptide, the donor and quencher are in close proximity. When the donor is excited, its emission energy is absorbed by the quencher, resulting in minimal fluorescence.[10]
-
Enzymatic Cleavage: In the presence of an active MMP, the peptide is cleaved.
-
Fluorescent Signal: Cleavage separates the donor from the quencher. Now, excitation of the donor results in a detectable fluorescent signal, the intensity of which is directly proportional to the enzyme's activity.[10]
Inhibitors, such as potentially active derivatives of this compound, will prevent peptide cleavage, leading to a reduction in the fluorescent signal.
Figure 1. Mechanism of the FRET-based assay for MMP activity.
Experimental Protocols
Compound Management & Handling
The hexyl chain imparts significant lipophilicity to this compound, which requires careful handling to avoid common HTS artifacts like compound aggregation.[12][13]
Protocol: Stock Solution Preparation
-
Solvent Selection: Prepare a primary stock solution of 10 mM this compound in 100% dimethyl sulfoxide (DMSO).
-
Solubilization: Ensure complete dissolution using gentle vortexing or sonication. Visually inspect for any particulates.
-
Storage: Store the primary stock at -20°C in low-binding microplates or tubes.
-
Assay-Ready Plates: Create intermediate "assay-ready" plates by diluting the primary stock. For a typical 10 µM final assay concentration, this may involve a 100-fold dilution into DMSO to create a 1 mM intermediate stock, followed by further dilution in the assay buffer.
HTS Primary Screening Protocol
This protocol is designed for a 384-well plate format. Adjust volumes accordingly for 96- or 1536-well formats.
Materials & Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5. The inclusion of a non-ionic detergent like Brij-35 is critical to help prevent compound aggregation.[13]
-
Enzyme: Recombinant human MMP (e.g., MMP-2, MMP-9, or MMP-13) diluted in Assay Buffer to a working concentration of 2X the final desired concentration.
-
Substrate: FRET peptide substrate for the chosen MMP, diluted in Assay Buffer to a 2X working concentration.
-
Test Compound: this compound and library derivatives in assay-ready plates.
-
Controls:
-
Positive Control (100% Inhibition): A known, potent broad-spectrum MMP inhibitor (e.g., Batimastat or Marimastat).
-
Negative Control (0% Inhibition): DMSO vehicle.
-
-
Plate Type: Low-volume, black, flat-bottom 384-well assay plates.
Step-by-Step Methodology:
-
Compound Dispensing: Using an automated liquid handler, dispense 100 nL of test compound, positive control, or negative control (DMSO) into the appropriate wells of the 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the 2X MMP enzyme solution to all wells.
-
Pre-incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate for 15 minutes at room temperature. This step allows the compounds to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 10 µL of the 2X FRET substrate solution to all wells to start the enzymatic reaction. The final assay volume is 20 µL.
-
Signal Detection: Immediately transfer the plate to a fluorescent plate reader capable of kinetic reads. Measure fluorescence intensity every 60 seconds for 30-60 minutes at the appropriate excitation/emission wavelengths for the FRET pair (e.g., Ex/Em = 490/520 nm).
Data Analysis & Hit Validation
Primary Data Analysis
-
Rate Calculation: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence intensity versus time curve (RFU/min).
-
Percentage Inhibition: Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (V_compound - V_pos_ctrl) / (V_neg_ctrl - V_pos_ctrl)) Where:
-
V_compound is the reaction rate in the presence of the test compound.
-
V_pos_ctrl is the average rate of the positive control wells.
-
V_neg_ctrl is the average rate of the negative control wells.
-
Assay Quality Control: Z'-Factor
The quality and robustness of the HTS assay must be validated using the Z'-factor (Z-prime).[14][15] This statistical parameter reflects the dynamic range of the assay and the data variation.[15]
Formula: Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl| Where SD is the standard deviation and Mean is the average of the raw signal (or rates) from the control wells.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay is robust and reliable for HTS.[16][17] |
| 0 to 0.5 | Marginal | The assay may be acceptable but requires optimization.[17] |
| < 0 | Unacceptable | The assay is not suitable for screening.[16] |
Hit Confirmation & Secondary Assays
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition at a single concentration) must undergo further validation.
1. Dose-Response Curve:
-
Test primary hits in a serial dilution (e.g., 8-point, 1:3 dilution series) to determine the half-maximal inhibitory concentration (IC₅₀). This confirms the compound's potency and ensures the observed activity is concentration-dependent.[13]
2. Counter-Screen for Aggregation:
-
Due to the lipophilic nature of the hexyl chain, it is crucial to rule out non-specific inhibition caused by compound aggregation.[13]
-
Protocol: Repeat the primary assay with the addition of a higher concentration of non-ionic detergent (e.g., 0.1% Triton X-100) in the assay buffer. True inhibitors will maintain their activity, while the potency of aggregators will be significantly reduced or abolished.[13]
3. Orthogonal Assays:
-
Confirm hits using a different assay format that is not based on fluorescence (e.g., an absorbance-based assay) to rule out compound interference with the detection method (e.g., auto-fluorescence or quenching).[18]
Sources
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Application Notes and Protocols for 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to the Safe Handling and Storage of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid and Related Pyrrolidone Derivatives
Author's Note: Direct and comprehensive data for this compound is not extensively available in public literature. Therefore, this guide has been meticulously synthesized by extrapolating from data on structurally analogous compounds, including other N-substituted and core pyrrolidone carboxylic acids. The principles and protocols outlined herein are based on established best practices for similar chemical entities and are designed to ensure the highest standards of safety and experimental integrity.
Section 1: Compound Profile and Inferred Characteristics
This compound belongs to the family of pyrrolidine derivatives, a versatile scaffold in drug discovery.[1][2] The core structure consists of a five-membered lactam ring, which imparts specific chemical properties. The N-hexyl substitution is expected to increase its lipophilicity compared to its N-methyl or unsubstituted counterparts.
Table 1: Inferred Physicochemical Properties of this compound
| Property | Inferred Value/Characteristic | Rationale based on Analogous Compounds |
| Molecular Formula | C₁₁H₁₉NO₃ | Based on chemical structure |
| Molecular Weight | 213.27 g/mol | Calculated from the molecular formula |
| Physical State | Likely a solid at room temperature | Based on similar pyrrolidine carboxylic acids |
| Solubility | Expected to be soluble in most organic solvents | General characteristic of pyrrolidine derivatives |
| Stability | Stable under normal handling and storage conditions | Inferred from safety data for similar compounds[3] |
Section 2: Hazard Identification and Safety Precautions
Based on the hazard classifications of structurally similar compounds like 1-Methyl-5-oxopyrrolidine-3-carboxylic acid and 5-Oxopyrrolidine-3-carboxylic acid, a cautious approach is warranted.[4][5]
GHS Hazard Statements for Analogous Compounds:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory.[3]
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[3]
-
Respiratory Protection: If handling the compound as a powder or generating aerosols, use a NIOSH-approved respirator.[3]
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3]
-
An emergency eyewash station and safety shower must be readily accessible.[6]
Section 3: Protocols for Safe Handling and Use
The following protocols are designed to be self-validating by incorporating safety checks and clear, sequential steps.
Protocol for Receiving and Initial Inspection
-
Verification: Upon receipt, verify the container label matches the ordered compound and that the container is intact.
-
Segregation: Immediately move the compound to a designated, properly ventilated storage area, away from incompatible materials.[7]
-
Documentation: Record the date of receipt and assign a lot number for internal tracking.
Protocol for Weighing and Aliquoting
This workflow is designed to minimize the generation of dust and potential for contamination.
Caption: Workflow for weighing and aliquoting this compound.
Section 4: Storage and Stability
Proper storage is paramount to maintaining the integrity of the compound.
Recommended Storage Conditions
-
Temperature: Store in a cool, dry place.[3] For long-term storage, refrigeration (2-8°C) is recommended, similar to other pyrrolidine derivatives.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to air or moisture.
-
Container: Keep the container tightly closed to prevent contamination and potential degradation.[3][6]
Incompatible Materials
-
Strong Oxidizing Agents: Avoid storage near strong oxidizers.
-
Strong Bases: Keep away from strong bases.[3]
-
Acids: Store separately from acids.[7]
Stability Considerations
The pyrrolidone ring is generally stable.[8] However, the carboxylic acid moiety can react with bases. The N-hexyl group is chemically robust under normal conditions.
Section 5: Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
Spill and Leak Procedures
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Caption: Emergency spill response workflow.
Section 6: Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local regulations. The compound should be disposed of as chemical waste.[6]
Section 7: Conclusion
While specific data for this compound is limited, a robust safety and handling protocol can be established by examining its structural analogs. Adherence to the guidelines presented in this document will help ensure the safe and effective use of this compound in a research and development setting.
References
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PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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ACS Omega. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. (2022). [Link]
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Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). [Link]
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Angene Chemical. Safety Data Sheet. (2024). [Link]
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Environmental Health & Safety, University of Toronto. Chemical Storage Guidelines. (2022). [Link]
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Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. (2023). [Link]
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Application Notes and Protocols: Safe Handling of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid. As a novel chemical entity, specific toxicological data is not extensively available. Therefore, these protocols are established based on a thorough risk assessment of its constituent functional groups: a carboxylic acid, an N-alkylated pyrrolidinone (a lactam), and a hexyl chain. The procedures outlined herein are designed for researchers, scientists, and drug development professionals and emphasize a proactive approach to safety by treating the compound as potentially hazardous until proven otherwise.
Hazard Identification and Risk Assessment
As this compound is a research chemical, a complete, officially sanctioned Safety Data Sheet (SDS) may not be available. In such cases, the Occupational Safety and Health Administration (OSHA) mandates that if the composition is known, the employer must assess if it is a hazardous chemical.[1] If the composition of a byproduct is unknown, it must be assumed to be hazardous.[1]
A risk assessment has been performed by analyzing structurally similar compounds.
-
Carboxylic Acid Moiety: This group suggests the compound may have acidic and potentially corrosive properties. Similar to other carboxylic acids, it should be handled with care to avoid skin and eye irritation.[2]
-
N-Alkyl Pyrrolidinone Core: The parent N-methyl-2-pyrrolidone (NMP) is classified as a skin and eye irritant and is a known reproductive toxicant.[3][4][5][6] While the substitution pattern is different, it is prudent to assume the pyrrolidinone ring system could present similar hazards.
-
5-Oxopyrrolidine-3-carboxylic acid (Pyroglutamic acid derivative): This structural component is associated with hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[7]
-
Hexyl Chain: The lipophilic hexyl group may increase the potential for dermal absorption, enhancing the systemic toxicity of the molecule.
Based on this analysis, this compound should be treated as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [7][8]
| Potential Hazard | Basis of Assessment | GHS Hazard Statement (Assumed) |
| Acute Oral Toxicity | Analog data (5-Oxopyrrolidine-3-carboxylic acid)[7] | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Analog data (NMP, Carboxylic Acids)[3][5] | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Analog data (NMP, Carboxylic Acids)[5][7] | H319: Causes serious eye irritation |
| Respiratory Irritation | Analog data (5-Oxopyrrolidine-3-carboxylic acid)[7] | H335: May cause respiratory irritation |
| Reproductive Toxicity | Precautionary principle based on NMP[5][6] | H360: May damage fertility or the unborn child |
Engineering Controls and Personal Protective Equipment (PPE)
A hierarchical approach to safety is mandatory, prioritizing engineering controls over personal protective equipment.
Caption: Decision workflow for chemical spill response.
Spill Cleanup Protocol (Minor Spill)
A minor spill is one that laboratory personnel can safely manage.
-
Alert: Immediately alert others in the area. [9]2. Isolate: Restrict access to the spill area.
-
PPE: Wear appropriate PPE, including double gloves, goggles, and a lab coat. [9]4. Contain: Cover the spill with an absorbent material like sand, diatomaceous earth, or a universal binder, working from the outside in. [3]5. Neutralize (if applicable): For acidic compounds, a weak base like sodium bicarbonate can be used for neutralization after absorption.
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container. [9]7. Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., soap and water, followed by 70% ethanol). [10]8. Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [11]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. [4]Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [4]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [12]
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collection: Collect waste in a dedicated, clearly labeled, and sealed hazardous waste container. [2]2. Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Conclusion
The protocols outlined in this document are based on a conservative risk assessment derived from the chemical structure of this compound. Adherence to these guidelines is critical to ensure the safety of all personnel. As with any novel compound, it is imperative to treat it with a high degree of caution. These protocols should be reviewed and updated as more specific toxicological and safety data become available.
References
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from Carl ROTH. [Link]
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PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2021). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]
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Hall, M., & Tadi, P. (2023). Chemical Decontamination. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Requirement for Unknown Acute Toxicity Statement. Retrieved from [Link]
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Chemistry LibreTexts. (2025). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]
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Gunderson, E. W., et al. (2014). Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals. Deutsches Arzteblatt international, 111(9), 139–147. [Link]
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Bentham Science Publishers. (2014). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Retrieved from [Link]
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Bitesize Bio. (2023). How to Handle Strong Acids in the Lab. YouTube. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Westlab. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
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Occupational Safety and Health Administration. (2014). Interpretation of 1910.1200(f)(1)(v). Retrieved from [Link]
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Greenfield Global. (2015). Safety Data Sheet - NMP, 1-methyl-2-pyrrolidone. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). N-METHYL-2-PYRROLIDINONE. Retrieved from [Link]
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Greenhouse Treatment Center. (2025). Research Chemicals - Types & Dangers of RC's. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Safety Guidelines | Organic Chemistry I Lab. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]
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ACS Publications. (1999). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
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Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]
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PubChem. (n.d.). 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
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J. J. Keller & Associates, Inc. (2023). OSHA's toxic and hazardous substances standards. YouTube. Retrieved from [Link]
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MDPI. (2021). Drug-Related Pyroglutamic Acidosis: Systematic Literature Review. Journal of Clinical Medicine. [Link]
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LOCKSS. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Heterocycles. [Link]
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Application Notes and Protocols for the In Vivo Formulation of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid
Introduction
1-Hexyl-5-oxopyrrolidine-3-carboxylic acid is a novel small molecule with potential therapeutic applications, likely sharing mechanistic pathways with other pyrrolidine derivatives which have been investigated for anti-inflammatory and antibacterial properties.[1][2][3][4] Its chemical structure, featuring a polar carboxylic acid group and a nonpolar hexyl chain, presents a significant challenge for formulation development, particularly for in vivo studies where bioavailability is paramount. The presence of the hexyl group is anticipated to confer low aqueous solubility, a common hurdle in preclinical development.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for in vivo evaluation. We will delve into pre-formulation assessment, strategies for solubility enhancement, detailed formulation protocols for oral and parenteral administration, and the requisite analytical characterization to ensure a stable and effective formulation. The principles and methodologies outlined herein are designed to provide a robust framework for advancing this promising compound through preclinical research.[7][8]
PART 1: Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)
A thorough understanding of the physicochemical properties of this compound is the cornerstone of rational formulation design. The following studies are critical to inform the selection of appropriate excipients and formulation strategies.
Physicochemical Property Determination
Protocol for API Characterization:
-
Melting Point Determination:
-
Utilize a differential scanning calorimeter (DSC) to determine the melting point and assess the solid-state properties (e.g., crystallinity) of the compound. A sharp melting point indicates a pure, crystalline substance.
-
-
pKa Determination:
-
Employ potentiometric titration or UV-spectrophotometry to determine the acid dissociation constant (pKa) of the carboxylic acid group. This value is crucial for predicting pH-dependent solubility.
-
-
LogP/LogD Measurement:
-
Determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH (e.g., 7.4) using the shake-flask method or a validated HPLC method. This will quantify the lipophilicity of the molecule and predict its likely absorption characteristics.
-
-
Aqueous Solubility Assessment:
-
Measure the equilibrium solubility of the compound in various aqueous media, including purified water, phosphate-buffered saline (PBS) at pH 7.4, and buffers at different pH values (e.g., pH 2, 4, 6.8) to simulate the gastrointestinal tract.
-
Solubility Enhancement Screening
A systematic screening of excipients is essential to identify effective solubilizing agents.
Protocol for Solubility Screening:
-
Prepare saturated solutions of this compound in a panel of pharmaceutically acceptable vehicles.
-
Equilibrate the solutions for 24-48 hours at a controlled temperature (e.g., 25°C).
-
Centrifuge the samples to pellet undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV.[9]
Table 1: Hypothetical Solubility Screening Data for this compound
| Vehicle | Type | Predicted Solubility (mg/mL) | Observations |
| Purified Water | Aqueous | < 0.1 | Likely poorly soluble |
| PBS (pH 7.4) | Aqueous Buffer | 0.5 - 1.0 | Slight increase due to salt formation |
| 0.1 N HCl | Acidic Aqueous Buffer | < 0.1 | Carboxylic acid is protonated and insoluble |
| 0.1 N NaOH | Basic Aqueous Buffer | > 10 | Salt formation enhances solubility |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 5 - 10 | Moderate solubility |
| Propylene Glycol (PG) | Co-solvent | 2 - 5 | Lower solubility than PEG 400 |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | > 50 | High solubility, but potential toxicity |
| 20% Hydroxypropyl-β-cyclodextrin (HPβCD) | Complexing Agent | > 10 | Significant solubility enhancement |
| 5% Tween 80 in Water | Surfactant | 1 - 3 | Modest improvement |
PART 2: Formulation Development for In Vivo Studies
Based on the pre-formulation data, suitable formulations can be developed for different routes of administration. The choice of formulation will depend on the intended in vivo model and the desired pharmacokinetic profile.[6][8]
Oral Formulation Strategy: Solution/Suspension
For initial oral PK studies, a simple solution or suspension is often preferred. Given the predicted low aqueous solubility, a co-solvent system or a pH-adjusted vehicle is a logical starting point.[10][11]
Protocol for Oral Formulation (Co-solvent based):
-
Vehicle Preparation: Prepare a vehicle consisting of 40% PEG 400, 10% Ethanol, and 50% Purified Water (v/v/v).
-
Dissolution of API: Weigh the required amount of this compound and add it to the PEG 400.
-
Sonication: Gently sonicate the mixture until the API is fully dissolved.
-
Addition of Co-solvents: Add the ethanol and then the purified water dropwise while stirring continuously.
-
Final Check: Visually inspect the formulation for any precipitation. If the solution is clear, it is ready for administration.
Caption: Encapsulation of the API by cyclodextrin.
PART 3: Formulation Characterization and Quality Control
Rigorous analytical testing is mandatory to ensure the quality, stability, and safety of the final formulation. [12][13] Table 2: Analytical Methods for Formulation QC
| Parameter | Method | Purpose |
| Appearance | Visual Inspection | Check for clarity (solutions) or uniform dispersion (suspensions), and color. |
| pH | pH meter | Ensure pH is within the desired range for stability and in vivo tolerance. |
| API Concentration (Assay) | HPLC-UV | Confirm the correct dosage of the API in the formulation. |
| Purity/Degradation | HPLC-UV or LC-MS | Identify and quantify any impurities or degradation products. |
| Sterility (Parenteral) | Membrane Filtration/Direct Inoculation | Ensure the absence of microbial contamination. |
| Endotoxin (Parenteral) | Limulus Amebocyte Lysate (LAL) Test | Quantify endotoxin levels to prevent pyrogenic reactions. |
| Particle Size (Suspension) | Laser Diffraction or Microscopy | Characterize the particle size distribution for suspensions. |
Protocol for HPLC Method Development (Assay and Purity):
-
Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with Mobile Phase A: 0.1% formic acid in water and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Detection: Set the UV detector to a wavelength where the API has maximum absorbance (determined during pre-formulation).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
PART 4: In Vivo Considerations
Successful in vivo studies require careful consideration of the formulation's impact on the animal model. [7][14][15]
-
Vehicle Toxicity: Always conduct a vehicle-only tolerability study in a small cohort of animals to ensure the formulation vehicle itself does not cause adverse effects. [14][15]High concentrations of co-solvents like DMSO can be toxic. [14]* Route of Administration: The choice of administration route will influence the required formulation characteristics (e.g., volume, pH, osmolality). [8]* Dose Volume: Adhere to established guidelines for maximum dose volumes for the chosen animal species and route of administration. [16]* Stability: Ensure the formulation is stable for the duration of the study. Conduct short-term stability studies at room temperature and under refrigerated conditions.
Conclusion
The formulation of this compound for in vivo studies necessitates a systematic, data-driven approach. Due to its predicted poor aqueous solubility, strategies such as the use of co-solvents, pH adjustment, and complexation with cyclodextrins are likely to be successful. The protocols and methodologies detailed in this application note provide a robust framework for developing a safe, stable, and bioavailable formulation, thereby enabling the accurate in vivo evaluation of this promising therapeutic candidate.
References
-
Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. PubChem. [Link]
-
Esteves, A. R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-24. [Link]
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Li, M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1889-1910. [Link]
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Pramanick, S., et al. (2013). Excipient Selection In Parenteral Formulation Development. International Journal of Pharmaceutical Sciences and Research, 4(3), 849-856. [Link]
-
ResearchGate. (2020, April 24). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. [Link]
-
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. [Link]
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van der Merwe, J., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 394. [Link]
-
PubMed. (2023, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. [Link]
-
MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
-
Pharmlabs. (n.d.). Excipients. [Link]
-
Reddit. (n.d.). carboxylic acid solubility + TLC. r/chemhelp. [Link]
-
ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]
-
Chemical Technology. (2014, November 17). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. [Link]
-
Regis Technologies. (2021, April 19). Exploring Analytical Method Development for Drug Substances. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
ResearchGate. (2024, January 1). Formulation strategies to improve the bioavailability of poorly absorbed drugs. [Link]
-
Ashland. (n.d.). parenteral excipients. [Link]
-
Gad Consulting Services. (n.d.). Vehicles for Animal Studies. [Link]
-
Pharmaffiliates. (2023, December 17). Analytical Method Development & Validation for Formulation Projects: Ensuring Accuracy, Stability & Compliance. [Link]
-
Longdom Publishing. (n.d.). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Hexyl-5-oxopyrrolidine-3-carboxylic Acid
Welcome to our dedicated technical support center for the synthesis of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this and related compounds. Here, we address common challenges and provide in-depth, field-tested insights to enhance your experimental outcomes. Our approach is rooted in explaining the "why" behind the "how," ensuring you can adapt and troubleshoot effectively.
Introduction to the Synthesis
The synthesis of this compound, a substituted pyroglutamic acid derivative, is most commonly approached through a tandem Michael addition and cyclization/amidation sequence. A prevalent method involves the reaction of a primary amine (hexylamine) with itaconic acid.[1][2] This seemingly straightforward two-step, one-pot synthesis can present several challenges that may impact the final yield and purity. This guide will walk you through potential pitfalls and their solutions.
Core Synthesis Pathway & Mechanism
The primary synthetic route involves the initial conjugate addition of hexylamine to itaconic acid, followed by an intramolecular cyclization to form the lactam ring.
Caption: General synthetic pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My overall yield is consistently low. What are the most likely causes and how can I address them?
Low yields in this synthesis can often be attributed to issues in either the initial Michael addition or the subsequent cyclization step.
Answer:
Several factors can contribute to low yields. Let's break down the potential issues by reaction stage:
-
Inefficient Michael Addition: The nucleophilic attack of hexylamine on itaconic acid is the crucial first step. If this addition is incomplete, the unreacted starting materials will contaminate the product and lower the yield.
-
Troubleshooting:
-
Solvent Choice: While the reaction can be run in water, using a polar aprotic solvent like ethanol or propan-2-ol can improve the solubility of the starting materials and facilitate the reaction.[1]
-
Temperature Control: The Michael addition is typically exothermic. Running the initial phase of the reaction at a lower temperature (e.g., 0-5 °C) before gently warming can help control the reaction rate and prevent side reactions.
-
Stoichiometry: Ensure a slight excess of itaconic acid (e.g., 1.1 to 1.2 equivalents) to drive the consumption of the more valuable hexylamine.
-
-
-
Incomplete Cyclization: The formation of the 5-membered lactam ring requires the removal of a water molecule. Inefficient water removal can lead to an equilibrium that favors the open-chain intermediate.
-
Troubleshooting:
-
Azeotropic Removal of Water: Refluxing in a solvent that forms an azeotrope with water (e.g., toluene or xylene) using a Dean-Stark apparatus is a highly effective method for driving the cyclization to completion.
-
Thermal Dehydration: Simply heating the reaction mixture to a sufficiently high temperature (often above 100°C) can also be effective, particularly if water is the solvent.[1][2]
-
-
-
Side Reactions: Polymerization of itaconic acid or side reactions involving the amine can reduce the amount of desired product.
-
Troubleshooting:
-
Controlled Addition: Adding the hexylamine dropwise to the solution of itaconic acid can help to minimize localized high concentrations of the amine, which can reduce the likelihood of side reactions.
-
-
Comparative Reaction Conditions for Yield Improvement:
| Parameter | Condition A (Basic) | Condition B (Optimized) | Expected Outcome |
| Solvent | Water | Propan-2-ol or Toluene | Improved solubility and potential for azeotropic water removal. |
| Temperature | Reflux (100°C) | Initial cooling (0-5°C), then reflux | Better control over exothermicity, reducing side products. |
| Water Removal | Evaporation during reflux | Dean-Stark Apparatus | More efficient cyclization, driving the reaction to completion. |
| Yield | 50-60% | 70-85%[1] | Significant yield improvement. |
FAQ 2: I am having difficulty purifying the final product. What are the common impurities and the best purification strategies?
Answer:
Purification challenges often arise from unreacted starting materials and the formation of isomeric byproducts.
-
Common Impurities:
-
Unreacted Itaconic Acid: A common contaminant if the reaction does not go to completion.
-
Unreacted Hexylamine: Less common if itaconic acid is used in excess, but can be present.
-
Open-chain Aza-Michael Adduct: The intermediate before cyclization can persist if the reaction conditions are not forcing enough to drive lactam formation.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final carboxylic acid product.
-
Recommended Solvents: A mixture of ethanol and water, or ethyl acetate and hexane are good starting points for test recrystallizations. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
-
-
Acid-Base Extraction: If unreacted hexylamine is a concern, an acidic wash (e.g., with dilute HCl) of the crude product dissolved in an organic solvent can remove the basic amine. Conversely, if unreacted itaconic acid is the main impurity, dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate) and then re-acidifying to precipitate the desired product can be an effective purification step.
-
Column Chromatography: While possible, this is often less practical for larger scale purifications of this type of compound. If used, a silica gel column with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes, with a small amount of acetic acid to keep the carboxylic acid protonated) would be appropriate.
-
FAQ 3: My NMR analysis suggests the presence of an isomer. What could it be and how can I avoid its formation?
Answer:
The most likely isomeric impurity is the 4-substituted pyrrolidinone, arising from the alternative mode of addition to itaconic acid.
Caption: Formation of the desired product versus a potential isomeric byproduct.
While the formation of the 3-carboxylic acid isomer is generally favored, the reaction conditions can influence the regioselectivity of the initial Michael addition.
-
Minimizing Isomer Formation:
-
Thermodynamic vs. Kinetic Control: Running the reaction at lower temperatures for a longer duration may favor the formation of the thermodynamically more stable product, which is typically the desired 3-substituted isomer.
-
pH Control: The pH of the reaction medium can influence the protonation state of both the itaconic acid and the hexylamine, which in turn can affect the regioselectivity of the addition. Buffering the reaction mixture is an avenue for investigation if isomeric purity is a significant issue.
-
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol incorporates best practices for maximizing yield and purity.
Materials:
-
Itaconic acid (1.1 eq)
-
Hexylamine (1.0 eq)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask and reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark apparatus, add itaconic acid and toluene.
-
Begin stirring and add hexylamine dropwise to the suspension over 15-20 minutes. An exotherm may be observed.
-
Once the addition is complete, heat the mixture to reflux.
-
Continue refluxing, collecting the water generated in the Dean-Stark trap, until no more water is evolved (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, concentrate the toluene under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
References
-
Shaikh, J. et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
-
Al-Zoubi, M. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
-
Navickas, A. et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]
- CN101407488B. Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. Google Patents.
-
Tumkevicius, S. et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available at: [Link]
-
Burbuliene, M. M. et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
Scott, M. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
Stability problems of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid in solution
Welcome to the technical support center for 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered when working with this compound in solution. As specific stability data for this compound is not extensively documented in publicly available literature, this guide provides a framework for identifying, troubleshooting, and mitigating common stability issues based on the chemical principles of the 5-oxopyrrolidine-3-carboxylic acid scaffold.
Troubleshooting Guide: Investigating Solution Stability
This section addresses specific experimental issues you might encounter. The primary suspected degradation pathway for this molecule is the hydrolysis of the lactam (pyrrolidone) ring.
Q1: I'm observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?
A loss of the parent compound in solution is likely due to chemical degradation. The most probable cause is the hydrolysis of the amide bond within the 5-oxopyrrolidine ring, leading to the formation of a ring-opened product, 4-amino-4-(carboxymethyl)decanoic acid. The rate of this hydrolysis can be significantly influenced by the pH of the solution and the storage temperature.
Investigative Steps:
-
pH Measurement: Immediately measure the pH of your stock solution. The carboxylic acid moiety of the molecule will make the solution acidic, and this acidic environment can catalyze the hydrolysis of the lactam ring.
-
Solvent Evaluation: Consider the solvent used. Protic solvents, especially water, are reactants in the hydrolysis process. If you are using a mixed solvent system, the water content is a critical factor.
-
Temperature Check: Confirm the storage temperature of your solution. Elevated temperatures will accelerate the rate of hydrolysis.
-
Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) to analyze your stock solution. Look for the appearance of new peaks that elute at different retention times than the parent compound. An ideal method would be a stability-indicating HPLC method that can resolve the parent compound from its degradation products.[1][2]
Q2: My HPLC analysis of an aged solution shows a new, more polar peak. What is this likely to be?
The appearance of a new, more polar peak in your HPLC chromatogram is a strong indicator of degradation. Given the structure of this compound, the most probable degradation product is the ring-opened form resulting from hydrolysis. This new compound, an amino di-acid, will be more polar than the parent lactam and thus will likely have a shorter retention time on a reverse-phase HPLC column.
Confirmation Protocol:
-
LC-MS Analysis: The most definitive way to identify this new peak is by Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the hydrolyzed product will be 18 atomic mass units (the mass of a water molecule) greater than the parent compound.
-
Forced Degradation Study: To confirm that this new peak is indeed a degradation product, you can perform a forced degradation study.[1][2][3] Intentionally expose a fresh solution of your compound to harsh conditions (e.g., mild acid or base, elevated temperature) for a short period. If the peak increases in size under these conditions, it is very likely a degradation product.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for solutions of this compound?
While specific data is unavailable, based on general chemical principles for similar molecules, the following conditions are recommended to maximize stability:
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C, to minimize the rate of potential degradation.
-
pH: For aqueous solutions, it is advisable to maintain a pH close to neutral (pH 6-8). Both highly acidic and highly basic conditions are expected to accelerate lactam hydrolysis.[4][5] You may consider preparing your solutions in a suitable buffer system.
-
Solvent: If compatible with your experimental design, consider using anhydrous aprotic solvents to prepare stock solutions, which can then be diluted into your aqueous experimental medium immediately before use.
Which solvents are recommended for preparing stable stock solutions?
For long-term storage, anhydrous aprotic solvents such as DMSO or DMF are generally preferred for compounds with functionalities susceptible to hydrolysis. For immediate use in biological assays, preparation in a buffered aqueous solution at a neutral pH is recommended. It is crucial to perform your own stability assessment in the chosen solvent system.
Are there any known incompatible excipients?
While specific excipient compatibility studies for this compound are not available, it is advisable to be cautious with strongly acidic or basic excipients, as these could alter the pH of the microenvironment and promote degradation.[6][7][8] Additionally, excipients with high water content could also be problematic.[3]
Experimental Protocols
Protocol 1: Preliminary pH Stability Assessment
This protocol will help you determine the optimal pH for your working solutions.
-
Prepare several small-volume solutions of this compound in a range of buffers (e.g., pH 4, 6, 7.4, and 9).
-
Divide each solution into two sets. One set is stored at your intended experimental temperature (e.g., 37°C), and the other at a control temperature (e.g., 4°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the aliquots by a suitable analytical method, such as HPLC, to determine the remaining concentration of the parent compound.
-
Plot the percentage of the remaining parent compound against time for each pH and temperature condition to identify the conditions with the highest stability.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Buffer pH | 4.0 | 6.0 | 7.4 | 9.0 |
| Temperature | 37°C | 37°C | 37°C | 37°C |
| % Remaining (24h) | User-determined | User-determined | User-determined | User-determined |
Table 1: Example data table for pH stability assessment.
Protocol 2: Analytical Method for Stability Assessment
A general-purpose HPLC method for monitoring the stability of this compound is provided below. This method should be optimized for your specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV-Vis scan of the compound) or Mass Spectrometry.
-
Injection Volume: 10 µL
Visualizing Potential Degradation and Troubleshooting
The following diagrams illustrate the likely degradation pathway and a recommended troubleshooting workflow.
Caption: Potential hydrolytic degradation pathway.
Caption: Troubleshooting workflow for solution instability.
References
-
ResearchGate. Hydrothermal stability of aromatic carboxylic acids. Available at: [Link]
-
ResearchGate. Degradation of N-methylpyrrolidone in High Salinity Wastewater by a Halotolerant Microorganism. Available at: [Link]
-
MDPI. Hydrolysis Behavior and Kinetics of AlN in Aluminum Dross during the Hydrometallurgical Process. Available at: [Link]
-
Research Consortium Archive. PIOGLITAZONE'S PHOTOSTABILITY AND DEGRADATION DYNAMICS. Available at: [Link]
-
SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]
-
MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]
-
Royal Society of Chemistry. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Available at: [Link]
-
U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available at: [Link]
-
PubMed. Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid. Available at: [Link]
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
National Institutes of Health. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available at: [Link]
-
PubMed. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available at: [Link]
-
ResearchGate. Alkyl pyrrolidone solvents N–methyl–2–pyrrolidone (NMP) and N–ethyl–2–pyrrolidone (NEP) in urine of children and adolescents in Germany – human biomonitoring results of the German Environmental Survey 2014–2017 (GerES V). Available at: [Link]
-
ResearchGate. (PDF) Pyroglutamic acid: Throwing light on a lightly studied metabolite. Available at: [Link]
-
National Institutes of Health. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Available at: [Link]
-
ResearchGate. Compound stability under different pH conditions. Available at: [Link]
-
American Association of Pharmaceutical Scientists. Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Available at: [Link]
-
ResearchGate. (PDF) Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). Available at: [Link]
-
ResearchGate. Update on analytical methods for toxic pyrrolizidine alkaloids. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available at: [Link]
-
National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
ChemRxiv. Degradation of high molar mass poly(ethylene glycol), poly(2-ethyl- 2-oxazoline) and poly(vinyl pyrrolidone) by reactive oxygen. Available at: [Link]
-
Taylor & Francis Online. Pyroglutamic acid – Knowledge and References. Available at: [Link]
-
ResearchGate. (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available at: [Link]
-
PubMed. Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. Available at: [Link]
-
MDPI. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). Available at: [Link]
-
ResearchGate. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
-
PubChem. N-methyl-2-pyrrolidone. Available at: [Link]
-
National Institutes of Health. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available at: [Link]
-
IIP Series. CHEMICAL STABILITY OF DRUGS. Available at: [Link]
-
ACS Publications. Alkali-Enhanced Electrochemical Deintercalation of Fluoride Ions on Superlong Lanthanum Metal–Organic Framework Nanowire in Capacitive Deionization. Available at: [Link]
-
ResearchGate. THERMAL-STABILITY-OF-SELECTED-DEEP-EUTECTIC-SOLVENTS.pdf. Available at: [Link]
-
PubMed. An unexpected pH effect on the stability of moexipril lyophilized powder. Available at: [Link]
-
ResearchGate. (PDF) An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Available at: [Link]
-
PubMed. 5-Oxo-L-prolinase (L-pyroglutamate hydrolase). Studies of the chemical mechanism. Available at: [Link]
-
Fisher Digital Publications. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Available at: [Link]
-
Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
-
SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Available at: [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. scispace.com [scispace.com]
- 4. rcresearcharchive.com [rcresearcharchive.com]
- 5. iipseries.org [iipseries.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. scispace.com [scispace.com]
Optimizing reaction conditions for 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yield and purity, and confidently address challenges encountered during this synthesis.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a one-pot reaction involving the Michael addition of n-hexylamine to itaconic acid, followed by an intramolecular cyclization (amidation). This process, while straightforward in principle, can be influenced by several experimental parameters that affect the reaction's efficiency and the final product's quality.
Below is a general reaction scheme:
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound from n-hexylamine and itaconic acid?
The synthesis proceeds via a cascade reaction.[1][2][3] Initially, the primary amine (n-hexylamine) acts as a nucleophile and undergoes a Michael (conjugate) addition to the α,β-unsaturated system of itaconic acid.[4] This is followed by an intramolecular amidation, where the newly introduced amino group attacks one of the carboxylic acid groups, leading to the formation of the stable five-membered pyrrolidinone ring with the elimination of a water molecule.[1]
Q2: What are the recommended starting molar ratios of n-hexylamine to itaconic acid?
While a 1:1 molar ratio is stoichiometrically required, using a slight excess of the amine can be beneficial. However, a large excess should be avoided to prevent purification complications. A molar ratio of amine to itaconic acid in the range of 1:1 to 1.5:1 is a good starting point. Some literature suggests that for similar reactions, a ratio of up to 2:1 of amine to itaconic acid derivative can be used, but this may necessitate more rigorous purification to remove unreacted amine.
Q3: Which solvents are suitable for this reaction?
The choice of solvent can significantly impact reaction rate and product purity.
-
Water: Often a good choice as it is environmentally benign and can facilitate the reaction, especially at reflux temperatures.[5]
-
Alcohols (e.g., Ethanol, 2-Propanol): These are also commonly used and can be effective for dissolving the reactants.[5]
-
Acetic Acid: Can act as both a solvent and a catalyst, potentially increasing the reaction rate.[5]
The optimal solvent will depend on the scale of your reaction and the desired workup procedure.
Troubleshooting Guide
Low Product Yield
Q4: I am experiencing a very low yield of my target compound. What are the likely causes and how can I improve it?
Low yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:
Sources
- 1. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating NMR Artifacts in 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid. This guide is designed to provide expert-level troubleshooting for common artifacts encountered during Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. By understanding the origins of these artifacts and implementing the targeted solutions provided, you can ensure the acquisition of high-quality, reliable data crucial for your research and development endeavors.
Predicted ¹H NMR Spectrum of this compound
To effectively troubleshoot artifacts, it is essential to have a foundational understanding of the expected NMR spectrum. Below is a predicted ¹H NMR spectrum and a table of expected chemical shifts for this compound. This will serve as a reference point for identifying anomalous signals.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-a | ~11-12 | Broad Singlet | 1H |
| H-b | ~3.4-3.6 | Multiplet | 1H |
| H-c | ~3.2-3.4 | Multiplet | 2H |
| H-d | ~2.5-2.7 | Multiplet | 2H |
| H-e | ~1.4-1.6 | Multiplet | 2H |
| H-f | ~1.2-1.4 | Multiplet | 6H |
| H-g | ~0.8-1.0 | Triplet | 3H |
Disclaimer: This is a predicted spectrum and actual chemical shifts may vary based on experimental conditions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter in a question-and-answer format, providing explanations and step-by-step protocols for resolution.
Broad or Disappearing Carboxylic Acid Proton Signal
Question: Why is the carboxylic acid proton signal (H-a) very broad or sometimes completely absent from my spectrum?
Answer: The broadening or disappearance of the carboxylic acid proton signal is a common phenomenon attributed to several factors:
-
Chemical Exchange: The acidic proton of the carboxylic acid can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water.[1][2] This exchange occurs on the NMR timescale, leading to a broadening of the signal. In the presence of deuterated solvents like D₂O or CD₃OD, the proton will be replaced by deuterium, causing the signal to disappear entirely.[1][3]
-
Hydrogen Bonding: Carboxylic acids can form intermolecular hydrogen bonds, leading to dimers or oligomers.[1] The dynamic nature of this bonding can contribute to signal broadening. The extent of hydrogen bonding is often concentration-dependent.
-
Viscosity: Concentrated samples of this compound may be viscous, leading to slower molecular tumbling and, consequently, broader NMR signals.
Troubleshooting Protocol:
-
Dry Your Sample and Solvent: Ensure your sample is thoroughly dried to minimize water content. Use a high-quality deuterated solvent and consider storing it over molecular sieves to remove residual water.
-
D₂O Exchange Confirmation: To confirm the identity of the carboxylic acid proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of the broad signal confirms its assignment.
-
Vary Sample Concentration: Acquire spectra at different concentrations. A change in the broadness or chemical shift of the signal with concentration can indicate the influence of hydrogen bonding.
-
Increase Temperature: For viscous samples, acquiring the spectrum at an elevated temperature (e.g., 40-50 °C) can decrease viscosity, increase molecular tumbling, and result in sharper signals.
Phasing and Baseline Distortions
Question: My spectrum has a rolling baseline and the peaks are not symmetrically phased. What is causing this and how can I fix it?
Answer: Phasing and baseline problems are common processing artifacts but can also stem from acquisition issues.
-
Phasing Errors: Incorrect phasing results in peaks having a distorted, asymmetric shape, dipping below the baseline. This makes accurate integration and interpretation impossible. Phasing corrects for frequency-dependent phase shifts introduced by the spectrometer's electronics.
-
Baseline Distortion: A non-flat baseline can be caused by several factors, including:
-
Acoustic Ringing: Vibrations in the probe after a pulse can distort the beginning of the Free Induction Decay (FID).
-
Delayed Acquisition: If the acquisition of the FID is delayed after the pulse, it can lead to a rolling baseline.
-
Broad Signals: The presence of very broad signals from the compound itself, polymers from the NMR tube cap, or other impurities can contribute to baseline issues.
-
Troubleshooting Workflow:
Caption: Workflow for addressing phasing and baseline issues.
Detailed Steps:
-
Manual Phasing: While automatic phasing is often sufficient, manual phasing provides more control. Adjust the zero-order (PH0) and first-order (PH1) phase correction parameters in your NMR processing software until the peaks are symmetric and the baseline around them is flat.
-
Baseline Correction: Most NMR software packages have built-in baseline correction algorithms (e.g., polynomial fitting, Whittaker smoother). Apply these after phasing to flatten the baseline across the entire spectrum. Be cautious not to distort your actual peaks.
-
Re-acquisition with Optimized Parameters:
-
Increase the acquisition delay (d1): This allows for the decay of signals from the probe before data acquisition begins, reducing acoustic ringing artifacts. A longer d1 may require fewer scans to achieve a good signal-to-noise ratio.
-
Use a solvent with a different chemical shift range: If a broad solvent peak is contributing to the baseline distortion, changing the solvent might help.
-
Unidentified Peaks: Solvents and Impurities
Question: I see extra peaks in my spectrum that do not correspond to my molecule. How can I identify them?
Answer: These extraneous peaks are typically from residual solvents used in synthesis or purification, or other common laboratory contaminants.
Common Solvents and Their Approximate ¹H NMR Chemical Shifts (in CDCl₃):
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl Ether | 1.21 (t), 3.48 (q) | Triplet, Quartet |
| Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | Triplet, Singlet, Quartet |
| Hexane | 0.88, 1.26 | Multiplets |
| Methanol | 3.49 | Singlet |
| Water | 1.56 | Singlet |
Reference: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Identification and Removal Strategy:
-
Consult a Chemical Shift Table: Compare the chemical shifts of the unknown peaks to published tables of common NMR impurities.
-
Review Your Experimental Procedure: Consider all solvents and reagents used in the synthesis and purification steps.
-
Properly Dry Your Sample: If a peak corresponds to a solvent, ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample. For high-boiling solvents like DMSO, co-evaporation with a lower-boiling solvent in which your compound is soluble can be effective.
-
Use High-Purity Solvents: Always use high-purity deuterated solvents for NMR analysis.
Broadened Signals in the Pyrrolidine Ring or Hexyl Chain
Question: The signals for the pyrrolidine ring or the hexyl chain appear broader than expected. What could be the cause?
Answer: Besides viscosity, which affects all signals, selective broadening of certain peaks can be due to:
-
Conformational Exchange: The pyrrolidine ring is not planar and can undergo conformational changes (ring-puckering). If the rate of this exchange is on the NMR timescale, it can lead to broadening of the signals for the ring protons (H-b, H-c, H-d).
-
Restricted Rotation: The amide bond in the lactam has partial double-bond character, which can restrict rotation. This is less likely to cause broadening at room temperature for the N-hexyl group but could be a factor to consider.
-
Aggregation: At higher concentrations, molecules of this compound may aggregate, leading to slower tumbling and broader lines.
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most effective way to diagnose issues related to dynamic processes.
-
Heating: If the peaks sharpen upon heating, it indicates that a dynamic process like conformational exchange is occurring.
-
Cooling: Cooling the sample may slow down the exchange enough to resolve separate signals for different conformers.
-
-
Dilute the Sample: If aggregation is the cause, diluting the sample should result in sharper signals.
Logical Flow for Investigating Broad Peaks:
Caption: Decision tree for troubleshooting broad NMR signals.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
-
Torres, A. M., & Price, W. S. (2018). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21441. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
Sources
Improving the purity of synthesized 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support guide for the synthesis and purification of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges encountered during its synthesis and provide robust, field-tested solutions to enhance the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most direct and common synthesis involves the reaction of n-hexylamine with itaconic acid.[1] This reaction is typically performed by heating the two reagents, often in a solvent like water or under neat conditions, to induce a Michael addition followed by an intramolecular cyclization (lactamization). The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q2: What are the primary impurities I should expect?
Impurities in the synthesis of this compound typically fall into three categories:
-
Unreacted Starting Materials: Residual n-hexylamine and itaconic acid are common contaminants.
-
Side-Products: Although the reaction is generally clean, potential side-products can include oligomers or isomers formed through alternative reaction pathways.
-
Process-Related Impurities: These include residual solvents from the reaction or workup (e.g., water, ethanol) and salts from pH adjustments.[2]
Q3: Which analytical techniques are best for assessing the purity of my final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying organic impurities.[3] The presence of sharp, well-defined peaks is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of pharmaceutical compounds and detecting trace-level impurities.[4]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to help identify unknown impurities when coupled with a chromatographic technique (LC-MS).[4]
-
Melting Point Analysis: A narrow and sharp melting point range is a good indicator of a pure crystalline solid.[1]
Troubleshooting Guide: From Crude Product to High Purity
This section addresses specific experimental issues in a question-and-answer format, providing both the "how" and the "why" for each recommendation.
Q4: My crude product is a sticky oil or semi-solid that fails to crystallize. What is causing this and how can I fix it?
Causality: The presence of impurities, particularly unreacted starting materials or residual solvent, can disrupt the crystal lattice formation, resulting in an oil or amorphous solid. N-hexylamine, being a liquid at room temperature, is a common culprit.
Solution Pathway:
-
Initial Cleanup via Acid-Base Extraction: This is the most effective first step to remove neutral and basic impurities like n-hexylamine. The carboxylic acid functional group is the key to this separation.[5][6] See Protocol 1 for a detailed methodology. The principle relies on converting the carboxylic acid to its water-soluble carboxylate salt with a base, allowing for the removal of water-insoluble impurities via an organic wash. Re-acidification then precipitates the purified product.
-
Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help azeotropically remove residual water.
-
Induce Crystallization: After the initial cleanup, attempt crystallization again. If it still fails, consider "scratching" the inside of the flask with a glass rod at the solvent-air interface or seeding with a previously obtained crystal.
Q5: My ¹H NMR spectrum clearly shows peaks for residual n-hexylamine and/or itaconic acid. How can I remove them?
Causality: This indicates an incomplete reaction or an inappropriate workup procedure that failed to separate the reactants from the product.
Solutions:
-
For n-Hexylamine: An acid-base extraction is the ideal method.[6] The basic n-hexylamine will be protonated and removed during the initial acidic or neutral washes, while the desired product remains in the organic layer or is extracted into the basic aqueous layer.
-
For Itaconic Acid: Itaconic acid is highly water-soluble and can typically be removed with aqueous washes. However, if it persists, its dicarboxylic nature makes it more polar than your product. If recrystallization fails, column chromatography is the next logical step.
Q6: My TLC plate shows multiple spots close to my product spot. How do I identify and remove these byproducts?
Causality: These spots likely represent structurally similar side-products or isomers. Their similar polarity to your desired compound makes simple extraction or recrystallization less effective. This is where chromatographic techniques become essential.
Solution: Column Chromatography
Column chromatography provides the resolving power needed to separate compounds with minor differences in polarity.
-
Normal-Phase (Silica Gel): Carboxylic acids often streak on silica gel due to strong interactions with the stationary phase. To achieve sharp bands, you must suppress the deprotonation of the carboxylic acid. This is accomplished by adding a small amount of a volatile acid, such as acetic acid or formic acid (~0.5-1%), to your eluent system.[7] This ensures the analyte remains in its less polar, protonated form.
-
Reversed-Phase (C18): This is an excellent alternative for purifying polar compounds like carboxylic acids.[8] A typical mobile phase would be a gradient of water and acetonitrile (or methanol), often with 0.1% trifluoroacetic acid (TFA) added to both solvents to ensure sharp peak shapes.[8]
See Table 1 for recommended solvent systems and Protocol 3 for a detailed column chromatography procedure.
Q7: I've tried recrystallization multiple times, but the purity isn't improving beyond a certain point. What should I do next?
Causality: This situation strongly suggests the presence of an impurity that has very similar solubility characteristics to your product in the chosen solvent system, or that you have formed a eutectic mixture.
Solution Pathway:
-
Change the Recrystallization Solvent: Experiment with different solvent systems. A good system often involves a solvent in which the compound is soluble when hot but poorly soluble when cold. Common choices for pyrrolidine derivatives include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures.[9][10]
-
Proceed to Column Chromatography: If changing the solvent doesn't work, chromatography is the definitive next step. It separates based on polarity rather than solubility, providing a different and often more effective purification mechanism.[11] See Protocol 3 .
Visualizing the Purification Workflow
The following diagram outlines the decision-making process for purifying this compound.
Caption: Decision workflow for purifying the target compound.
Data Summary Table
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Eluent System | Rationale & Comments |
| TLC | Silica Gel 60 F₂₅₄ | 10-20% Methanol in Dichloromethane + 0.5% Acetic Acid | The acetic acid is crucial to prevent streaking of the carboxylic acid spot.[7] |
| Column | Silica Gel | 5-15% Methanol in Dichloromethane + 0.5% Acetic Acid | Start with a lower polarity and gradually increase. The volatile acid is removed under vacuum.[7] |
| Column | Reversed-Phase C18 | Acetonitrile / Water Gradient + 0.1% TFA | An excellent method for polar compounds. The TFA ensures the carboxylic acid is protonated for sharp peaks.[8] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
-
Expertise & Rationale: This protocol leverages the acidic nature of the target compound to separate it from neutral or basic impurities like residual n-hexylamine.[6]
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per gram of crude material).
-
Basic Wash: Transfer the solution to a separatory funnel and extract with a 1 M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution (3 x 10 mL). The target compound will move into the aqueous layer as its sodium salt. Trustworthiness Check: Test the pH of the aqueous layer after the first extraction; it should be basic (pH > 9).
-
Separate Layers: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) or 3 M HCl until the pH is ~1-2. The pure product should precipitate as a solid. Causality: Lowering the pH protonates the carboxylate, rendering the molecule neutral and thus insoluble in water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Recrystallization for Final Polishing
-
Expertise & Rationale: This technique purifies crystalline solids by exploiting differences in solubility between the compound and impurities in a given solvent at different temperatures.[12]
-
Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., ethanol/water, isopropanol). In a flask, add a small amount of the chosen solvent to your solid.
-
Dissolution: Heat the mixture to the solvent's boiling point while stirring, adding the minimum amount of additional hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Preparative Silica Gel Column Chromatography
-
Expertise & Rationale: This protocol is for separating the target compound from impurities with similar solubility but different polarity. The addition of acid to the mobile phase is critical for success.[7]
-
Column Packing: Pack a glass column with silica gel using a slurry method with a low-polarity solvent (e.g., hexane/ethyl acetate).
-
Sample Loading: Dissolve the compound in a minimal amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 DCM:MeOH + 0.5% AcOH).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10 DCM:MeOH + 0.5% AcOH) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and volatile acetic acid under reduced pressure. A high vacuum is typically required to remove the final traces of acetic acid.
References
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Šačkus, A., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]
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Starkevič, U., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]
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Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN53. Available at: [Link]
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Reddit r/chemistry. (2015). Column chromatography of carboxylic acids? Available at: [Link]
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Krasavin, M. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]
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White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Available at: [Link]
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ResearchGate. (2021). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Available at: [Link]
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ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available at: [Link]
- Google Patents. (1995). US5387713A - Process for purification of carboxylic acids.
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Frontiers in Chemistry. (2022). Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. Available at: [Link]
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ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available at: [Link]
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ResearchGate. (2013). How can I purify carboxylic acid? Available at: [Link]
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ACS Publications. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]
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ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Available at: [Link]
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MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available at: [Link]
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NCBI. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Available at: [Link]
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ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Available at: [Link]
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Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]
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NCBI. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]
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European Patent Office. (2007). EP 2021334 B1 - SYNTHESIS AND USES OF PYROGLUTAMIC ACID DERIVATIVES. Available at: [Link]
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Canadian Science Publishing. (1970). Some pyrrolidone derivatives. Available at: [Link]
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Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Available at: [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of 1-Hexyl-5-oxopyrrolidine-3-carboxylic Acid and Structurally Related Analogs
In the landscape of contemporary drug discovery, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutic agents, owing to its versatile stereochemistry and prevalence in numerous bioactive natural products.[1][2] This guide provides a detailed comparative analysis of the therapeutic potential of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid and its structural analogs. While specific experimental data for the N-hexyl derivative is not extensively available in peer-reviewed literature, this document will extrapolate from the well-documented efficacy of similar N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives to project its potential biological activities and compare them against established compounds within this class.
Our analysis is grounded in the established synthesis pathways, structure-activity relationships (SAR), and known biological targets of this compound family, with a focus on their antimicrobial and anti-inflammatory properties.[3][4][5][6][7]
Introduction to the 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold
The 5-oxopyrrolidine-3-carboxylic acid core, a derivative of pyroglutamic acid, is a privileged structure in medicinal chemistry.[8][9] Its inherent chirality and the presence of both a lactam and a carboxylic acid moiety provide rich opportunities for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.[7] The N-1 and C-3 positions are particularly amenable to substitution, allowing for the fine-tuning of biological activity.[6]
Synthesis of N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids
The foundational synthesis of the 5-oxopyrrolidine-3-carboxylic acid scaffold is typically achieved through the reaction of a primary amine with itaconic acid.[6] For the synthesis of this compound, hexylamine would be reacted with itaconic acid, likely under reflux conditions.
Further derivatization at the C-3 carboxylic acid position, such as esterification followed by reaction with hydrazine hydrate, can generate versatile carbohydrazide intermediates. These intermediates are precursors to a wide array of derivatives, including hydrazones and various heterocyclic conjugates, which have shown significant biological activities.[4][8]
Below is a generalized workflow for the synthesis and derivatization of these compounds.
Caption: Workflow for the broth microdilution assay to determine MIC.
In Vitro Anti-inflammatory Assays
Protocol: COX-1 and COX-2 Inhibition Assay [10] This assay determines the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.
-
Objective: To quantify the inhibitory potency of the pyrrolidine derivatives against COX-1 and COX-2.
-
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compounds and a reference inhibitor (e.g., Celecoxib)
-
Tris-HCl buffer (pH 8.0)
-
96-well plates and a spectrophotometer
-
-
Procedure:
-
Prepare a range of concentrations for the test compounds and the reference inhibitor.
-
In a 96-well plate, add the Tris-HCl buffer, heme, COX-1 or COX-2 enzyme, and the test compound or reference.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Incubate the plate at 25°C for 5 minutes.
-
Measure the absorbance at 550 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Conclusion and Future Directions
The 5-oxopyrrolidine-3-carboxylic acid scaffold represents a highly versatile platform for the development of novel therapeutic agents. While direct experimental evidence for this compound is needed, a comparative analysis of its structural analogs suggests that it holds potential as an antimicrobial and anti-inflammatory agent. The increased lipophilicity conferred by the N-hexyl substituent is a key feature that warrants further investigation, as it may enhance membrane permeability and interaction with hydrophobic binding pockets of target enzymes.
Future research should focus on the synthesis and rigorous biological evaluation of this compound and its derivatives using the standardized protocols outlined in this guide. A direct comparison of its efficacy against a panel of N-substituted analogs with varying alkyl chain lengths and polarities will provide a clearer understanding of the structure-activity relationship and guide the rational design of more potent and selective therapeutic candidates.
References
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI. [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed. [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). PMC - NIH. [Link]
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Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase. (n.d.). PMC - NIH. [Link]
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1-Methyl-5-oxopyrrolidine-3-carboxylic acid. (n.d.). PubChem. [Link]
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Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (2025). ResearchGate. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS - Unipa. [Link]
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The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... (n.d.). ResearchGate. [Link]
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Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. (n.d.). ResearchGate. [Link]
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Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
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Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (n.d.). Bentham Science. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. [Link]
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Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (n.d.). SciELO. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
Introduction: The Versatile 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Scaffold
The 5-oxopyrrolidine-3-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities.[1][2] Its rigid, five-membered lactam ring system allows for the precise spatial orientation of functional groups, making it an attractive template for the design of targeted therapeutic agents. While this guide focuses on the broader class of 1-substituted derivatives due to the extensive available research, the principles of structure-activity relationships (SAR) discussed herein provide a foundational understanding for the rational design of novel analogs, including those with specific alkyl substitutions such as a 1-hexyl group.
Derivatives of this scaffold have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][5] The biological activity is profoundly influenced by the nature of the substituent at the 1-position of the pyrrolidine ring, as well as modifications to the 3-carboxylic acid group. This guide will provide a comparative analysis of these derivatives, delving into their synthesis, biological activities, and the underlying structure-activity relationships, supported by experimental data from peer-reviewed literature.
General Synthesis of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
The common synthetic route to 1-substituted-5-oxopyrrolidine-3-carboxylic acids involves the reaction of a primary amine with itaconic acid. This condensation reaction provides a straightforward method to introduce a variety of substituents at the 1-position. The resulting carboxylic acid at the 3-position serves as a versatile handle for further chemical modifications, such as esterification, amidation, or conversion to hydrazides, which can then be used to generate a diverse library of derivatives including hydrazones, azoles, and benzimidazoles.[3][4][6]
Below is a generalized workflow for the synthesis of these derivatives.
Caption: General synthetic scheme for 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives.
Experimental Protocol: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is adapted from a published procedure and serves as a representative example of the synthesis of the core scaffold.[3]
-
A mixture of N-(4-aminophenyl)acetamide (0.5 mol), itaconic acid (0.75 mol), and water (100 mL) is refluxed for 12 hours.
-
After cooling, 5% hydrochloric acid (100 mL) is added to the mixture and stirred for 5 minutes.
-
The resulting precipitate is filtered, washed with water, and dried to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Comparative Analysis of Biological Activities
Anticonvulsant Activity
The pyrrolidine-2,5-dione scaffold, a close structural relative of the 5-oxopyrrolidine core, is a well-established pharmacophore for anticonvulsant activity, with ethosuximide being a notable example.[2] Research into derivatives of 5-oxopyrrolidine has revealed that these compounds also exhibit significant anticonvulsant properties, often with a broad spectrum of activity in preclinical models.[5]
The primary screening for anticonvulsant activity typically involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. Activity in both models suggests a broad spectrum of anticonvulsant action. Some studies also employ the 6-Hz seizure model, which is considered a model for therapy-resistant partial seizures.[7][8][9]
Structure-Activity Relationship for Anticonvulsant Activity:
-
Substituents at the 3-position of the pyrrolidine-2,5-dione ring have been shown to be crucial for activity. For instance, derivatives with 3-benzhydryl or 3-isopropyl groups showed strong protection in the scPTZ test, while 3-methyl or unsubstituted derivatives were more active in the MES test.[10]
-
The nature of the substituent at the 1-position also modulates activity. Hybrid molecules that incorporate fragments of known antiepileptic drugs have been synthesized and shown to possess enhanced efficacy and a better safety profile.[5]
-
The mechanism of action for many of these anticonvulsant derivatives is believed to involve the modulation of voltage-gated ion channels, specifically voltage-sensitive sodium and L-type calcium channels.[5][11]
Below is a diagram illustrating the proposed interaction of these compounds with neuronal ion channels.
Caption: Proposed mechanism of anticonvulsant action via ion channel modulation.
Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6-Hz (32 mA) ED₅₀ (mg/kg) | Reference |
| Compound 3q * | 31.64 | 75.41 | 38.15 | [8] |
| Compound 22 † | 23.7 | 59.4 | 22.4 | [9] |
*3q is a 3,3-diphenyl-propionamide derivative. †22 is a (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide derivative.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives. These compounds have shown promising activity, particularly against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus.[3][4]
The antibacterial activity is typically evaluated using the broth microdilution method to determine the minimum inhibitory concentration (MIC).
Structure-Activity Relationship for Antimicrobial Activity:
-
Substitution on the 1-phenyl ring plays a significant role. For example, 1-(2-hydroxyphenyl) and its 3,5-dichloro analogue have been used as starting points for generating libraries of antimicrobial compounds.[4]
-
Derivatization of the 3-carboxylic acid group into hydrazones and azoles has been a successful strategy to enhance antibacterial activity.[3][12][13]
-
Specifically, a 5-nitrothiophene substituent incorporated into a hydrazone derivative has been shown to exhibit potent and selective antimicrobial activity against multidrug-resistant S. aureus.[3] Another study highlighted that 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide displayed the highest antibacterial activity in its series.[13]
Table 2: Antimicrobial Activity of Selected 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
| Compound | S. aureus TCH 1516 MIC (µg/mL) | Reference |
| 2b (ester) | 64 | [4] |
| 7 (hydrazone with 4-nitrobenzaldehyde) | 64 | [4] |
| 14 (hydrazone with thiophene-2-carbaldehyde) | 16 | [4] |
| 24b (benzimidazole derivative) | 8 | [4] |
Anticancer Activity
The 5-oxopyrrolidine scaffold has also been investigated for its anticancer properties.[14] Derivatives have been shown to exert cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[14]
The anticancer activity is often assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).
Structure-Activity Relationship for Anticancer Activity:
-
The substituent at the 1-position is a key determinant of anticancer activity. For instance, derivatives with a 1-(2,4-difluorophenyl) group have been synthesized and evaluated.[14]
-
Modification of the 3-carboxylic acid group into hydrazones, azoles, and benzimidazoles has yielded compounds with potent anticancer effects.[3][14]
-
In one study, hydrazone derivatives were found to have the strongest effect on cancer cell lines.[14] Another study reported that compounds bearing azole and diazole moieties exerted the most potent anticancer activity against A549 lung cancer cells.[3]
Conclusion and Future Directions
The 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile platform for the development of novel therapeutic agents. The biological activity of these derivatives can be finely tuned by modifying the substituents at the 1-position and by derivatizing the 3-carboxylic acid group.
The research to date has demonstrated the potential of these compounds as anticonvulsant, antimicrobial, and anticancer agents. The structure-activity relationships that have been elucidated provide a rational basis for the design of new, more potent, and selective compounds.
Future research in this area should focus on:
-
Exploring a wider range of substituents at the 1-position , including various alkyl chains like the hexyl group, to further probe the SAR.
-
Synthesizing and evaluating chiral derivatives , as the stereochemistry of the 3-position can significantly impact biological activity.
-
Investigating the detailed mechanisms of action of the most promising compounds to facilitate their optimization and preclinical development.
-
Performing in vivo efficacy and safety studies for lead candidates to assess their therapeutic potential.
By leveraging the existing knowledge of the SAR of this scaffold, researchers are well-positioned to develop novel and effective drugs for a variety of diseases.
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A Comparative Guide to 1-Hexyl-5-oxopyrrolidine-3-carboxylic Acid and Other Pyrrolidine Derivatives for Drug Discovery
In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a cornerstone for the development of novel therapeutics.[1] Its prevalence in a multitude of biologically active compounds underscores its significance as a privileged structure. This guide provides a comparative analysis of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid and other pyrrolidine derivatives, offering insights into their synthesis, biological activities, and therapeutic potential, supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge necessary to navigate the chemical space of these promising molecules.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a recurring motif in a vast array of natural products and synthetic drugs.[1] This prominence is attributed to its unique structural and physicochemical properties. The sp3-hybridized carbon atoms of the pyrrolidine ring impart a three-dimensional character to the molecule, allowing for a more comprehensive exploration of the pharmacophore space compared to planar aromatic systems. This non-planar, puckered conformation, often referred to as an "envelope" or "twist" conformation, can be crucial for optimal interaction with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating key interactions with proteins and enzymes.
Profiling this compound: A Synthesized Perspective
Direct experimental data on this compound is not extensively available in the public domain. However, based on the well-established chemistry of N-substituted 5-oxopyrrolidine-3-carboxylic acids, we can construct a synthesized profile for this molecule.
Synthesis: The synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is typically achieved through a Michael addition reaction between a primary amine and itaconic acid.[1][2] In the case of this compound, this would involve the reaction of hexylamine with itaconic acid, likely under reflux conditions in a suitable solvent such as water or a lower alcohol.
Expected Physicochemical Properties: The introduction of a hexyl group at the N-1 position is expected to significantly increase the lipophilicity of the molecule compared to its N-unsubstituted or N-methyl counterparts.[3][4][5][6] This increased lipophilicity can have a profound impact on its pharmacokinetic properties, such as membrane permeability and metabolic stability. The carboxylic acid moiety at the C-3 position provides a handle for further derivatization and contributes to the molecule's acidic character.
Anticipated Biological Activity: The biological activity of N-substituted pyrrolidones is highly dependent on the nature of the substituent at the N-1 position. While aryl and heteroaryl substituents have been extensively explored for antimicrobial and anticancer activities, the influence of a simple alkyl chain like hexyl is less documented. It is plausible that the hexyl derivative may exhibit some degree of antimicrobial activity, as the lipophilicity of a compound can play a role in its ability to disrupt bacterial cell membranes. However, without specific experimental data, this remains a hypothesis to be tested.
Comparative Analysis with Other Pyrrolidine Derivatives
To provide a clear comparison, we will examine two classes of pyrrolidine derivatives for which substantial experimental data is available: N-Aryl-5-oxopyrrolidine-3-carboxylic acid derivatives with antibacterial activity and those with anti-inflammatory properties.
Antibacterial Activity: A Focus on N-Aryl Derivatives
A significant body of research has focused on the synthesis and antibacterial evaluation of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives. These studies have revealed that the nature of the aryl substituent plays a critical role in determining the antibacterial potency and spectrum.
Experimental Data Summary:
| Compound/Derivative | Target Organism(s) | Activity (MIC, µg/mL) | Reference |
| Hydrazone with 5-nitrothien-2-yl moiety | Candida auris, Aspergillus fumigatus | 16 | [1] |
| 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | Vancomycin-intermediate S. aureus | 2-8 | [1] |
| Hydrazone with thien-2-yl fragment | MRSA | 32 | [1] |
| Hydrazone with benzylidene moiety | S. aureus | 3.9 | [7] |
| Hydrazone with 5-nitrofuran-2-yl moiety | Various bacterial strains | Potent effect | [7] |
Causality Behind Experimental Choices: The selection of aryl and heteroaryl moieties as substituents is a rational design strategy in medicinal chemistry. These groups can engage in various non-covalent interactions with biological targets, such as pi-stacking, hydrogen bonding, and hydrophobic interactions. The inclusion of nitro groups, as seen in the highly active 5-nitrothien-2-yl and 5-nitrofuran-2-yl derivatives, is a common tactic to enhance antimicrobial activity, as these groups can be bioreduced to toxic radical species within the bacterial cell.
Mechanism of Action Insight: While the exact mechanism of action for many of these compounds is not fully elucidated, their activity against a range of bacteria, including drug-resistant strains like MRSA, suggests they may act on novel targets or possess mechanisms that circumvent existing resistance pathways. A plausible hypothesis for some of these compounds is the inhibition of essential bacterial enzymes or disruption of cell membrane integrity. The inhibition of bacterial cell wall synthesis is a common mechanism for many antibiotics.[8][9][10][11] This process involves several key enzymes, such as transglycosylases and transpeptidases, which are responsible for the polymerization and cross-linking of peptidoglycan chains.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for assessing the in vitro antibacterial activity of novel compounds.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A serial two-fold dilution of each compound is then prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria in broth without compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Targeting Key Signaling Pathways
The 5-oxopyrrolidine-3-carboxylic acid scaffold has also been explored for its anti-inflammatory potential. Certain derivatives have shown promising activity in inhibiting key mediators of the inflammatory response.
Experimental Data Summary:
| Compound/Derivative | Target | Activity | Reference |
| 5-Oxopyrrolidine-3-carboxylic acid derivatives (3d, 3e, 3f) | MMP-2, MMP-9 | Promising inhibition | [12] |
Causality Behind Experimental Choices: Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of the extracellular matrix. Their overexpression is implicated in various inflammatory conditions. Therefore, screening for MMP inhibitors is a rational approach to identifying potential anti-inflammatory agents.
Mechanism of Action Insight: The inhibition of MMPs by these pyrrolidine derivatives likely involves the coordination of the carboxylic acid group with the zinc ion present in the active site of the enzyme. The substituents on the pyrrolidine ring would then occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity. Another key signaling pathway central to inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[13][14][15][16][17] NF-κB is a transcription factor that, upon activation by inflammatory stimuli, translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16][17] Inhibition of the NF-κB pathway is a major therapeutic goal in the treatment of inflammatory diseases.
Experimental Protocol: In Vitro MMP Inhibition Assay (General)
-
Enzyme and Substrate Preparation: Recombinant human MMP-2 and MMP-9 are used. A fluorescently labeled peptide substrate specific for each MMP is prepared in an appropriate assay buffer.
-
Compound Preparation: Test compounds are dissolved in DMSO and serially diluted to the desired concentrations.
-
Assay Procedure: The MMP enzyme is pre-incubated with the test compound for a specified period (e.g., 15-30 minutes) at 37°C to allow for binding.
-
Initiation of Reaction: The fluorescent substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the MMP, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams provide a visual representation of a key signaling pathway and a general experimental workflow.
Caption: General experimental workflow from synthesis to biological evaluation.
Caption: The NF-κB signaling pathway and potential points of inhibition.
Conclusion and Future Directions
The 5-oxopyrrolidine-3-carboxylic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While direct experimental data for this compound is limited, a synthesized profile based on the known structure-activity relationships of related compounds suggests potential for biological activity, particularly in the antimicrobial realm, which warrants further investigation.
Comparative analysis with N-aryl derivatives highlights the profound impact of the N-1 substituent on biological activity, with specific moieties leading to potent antibacterial and anti-inflammatory effects. The provided experimental protocols offer a practical guide for researchers looking to evaluate the performance of their own pyrrolidine derivatives.
Future research in this area should focus on:
-
Systematic Exploration of N-Alkyl Derivatives: A comprehensive study of the structure-activity relationship of N-alkyl-5-oxopyrrolidine-3-carboxylic acids with varying chain lengths and branching would provide valuable insights into the role of lipophilicity in their biological activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent derivatives is crucial for their further development as drug candidates.
-
Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are necessary to assess their drug-likeness and potential for in vivo efficacy.
By leveraging the foundational knowledge presented in this guide, researchers can continue to unlock the therapeutic potential of the pyrrolidine scaffold and contribute to the development of next-generation medicines.
References
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). PMC - NIH. [Link]
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Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI. [Link]
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A Framework for the Preclinical Evaluation of Novel Pyrrolidine-Based Carboxylic Acids: A Comparative Guide for Drug Discovery Professionals
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its prevalence stems from its ability to serve as a versatile pharmacophore, enhancing aqueous solubility and other crucial physicochemical properties.[3] Derivatives of 5-oxopyrrolidine-3-carboxylic acid, in particular, have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6][7][8] This guide presents a comprehensive framework for the cross-validation of novel pyrrolidine-based compounds, using the hypothetical molecule, 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid, as a case study.
While specific experimental data for this compound is not extensively available in the public domain, this guide will delineate the essential suite of preclinical assays required to characterize its biological activity and pharmacokinetic profile. We will benchmark our hypothetical findings against established compounds, providing a robust template for the evaluation of new chemical entities (NCEs) in a drug discovery pipeline.
Section 1: Foundational Characterization and Rationale for Experimental Design
The initial phase of evaluating any NCE involves a thorough characterization of its physicochemical properties and the formulation of a hypothesis regarding its potential biological target. The structure of this compound, with its lipophilic hexyl chain and polar carboxylic acid group, suggests potential interactions with enzymes or receptors that have binding pockets accommodating both hydrophobic and charged moieties.
Our experimental strategy is therefore designed to be broad in its initial scope, narrowing as data accumulates. The workflow is structured to first identify biological activity, then to determine the mechanism of action, and finally to assess the compound's drug-like properties.
Caption: High-level experimental workflow for NCE evaluation.
Section 2: Comparative Biological Activity Screening
The first step is to ascertain the biological activity of this compound through a series of cell-based assays.[9][10][11][12] These assays are crucial for understanding the compound's effect in a physiologically relevant context.
Cytotoxicity and Antiproliferative Activity
A fundamental understanding of a compound's effect on cell viability is paramount. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[13][14]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[15]
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) and a known cytotoxic agent (e.g., Doxorubicin) as a positive control. Incubate for 72 hours.[15]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[15] Incubate for 1.5 hours at 37°C.[15]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[15]
Hypothetical Comparative Data: IC50 Values (µM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HEK293 (Normal Kidney) |
| This compound | 15.2 | 22.5 | > 100 |
| Doxorubicin (Control) | 0.8 | 1.2 | 5.4 |
| Alternative Pyrrolidine Derivative[6] | 8.9 | 14.7 | 45.1 |
This hypothetical data suggests that our lead compound exhibits moderate, selective cytotoxicity towards cancer cell lines compared to a non-cancerous cell line.
Antibacterial Activity
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promise as antibacterial agents.[5][16] A broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Culture: Prepare overnight cultures of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Comparative Data: MIC Values (µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| This compound | 16 | > 64 |
| Cefuroxime (Control)[5] | 7.8 | 15.6 |
| 5-nitrothienylhydrazone derivative[5] | 3.9 | 7.8 |
This hypothetical data indicates that our lead compound has modest activity against Gram-positive bacteria but is less effective against Gram-negative bacteria, a common challenge in antibiotic development.
Section 3: Target Deconvolution and Mechanism of Action
Once biological activity is established, the next critical phase is to identify the molecular target and elucidate the mechanism of action. Based on the chemical structure, potential targets could include enzymes such as matrix metalloproteinases (MMPs), which are implicated in cancer and inflammation.[7]
Enzyme Inhibition Assays
A fluorescent-based enzyme inhibition assay can be used to determine the IC50 of the compound against a specific enzyme.[17]
Experimental Protocol: MMP-9 Inhibition Assay
-
Enzyme Activation: Activate pro-MMP-9 with APMA.
-
Compound Incubation: Incubate the activated MMP-9 with varying concentrations of the test compound and a known MMP inhibitor (e.g., Batimastat) as a positive control.
-
Substrate Addition: Add a fluorogenic MMP-9 substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to substrate cleavage.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Caption: A simplified diagram of enzyme inhibition.
Hypothetical Comparative Data: Enzyme Inhibition (IC50, µM)
| Compound | MMP-9 | MMP-2 |
| This compound | 5.8 | 12.3 |
| Batimastat (Control) | 0.02 | 0.01 |
| Alternative Pyrrolidine Derivative[7] | 9.1 | 15.6 |
This hypothetical data suggests that our lead compound is a moderately potent and selective inhibitor of MMP-9.
Section 4: In Vitro ADMET Profiling
A successful drug candidate must possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[11] In vitro assays are essential for early assessment of these parameters.
Metabolic Stability
The metabolic stability of a compound is a key determinant of its in vivo half-life. This is often assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[18][19]
Experimental Protocol: Microsomal Stability Assay
-
Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH at 37°C.[19][20]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).[19]
-
Analysis: Quench the reaction and analyze the remaining parent compound by LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint).
Hypothetical Comparative Data: Metabolic Stability
| Compound | t½ (min) | Clint (µL/min/mg) |
| This compound | 45 | 15.4 |
| Verapamil (High Clearance Control) | < 5 | > 138 |
| Warfarin (Low Clearance Control) | > 60 | < 11.5 |
This hypothetical data indicates that our lead compound has moderate metabolic stability, suggesting it may have a reasonable half-life in vivo.
Membrane Permeability
The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[21][22][23][24]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to form a differentiated monolayer.
-
Compound Addition: Add the test compound to the apical (A) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (B) side.
-
Analysis: Quantify the compound concentration in the samples by LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp).
Hypothetical Comparative Data: Caco-2 Permeability
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Classification |
| This compound | 8.5 | 1.2 | High Permeability |
| Propranolol (High Permeability Control) | 20.1 | 1.1 | High Permeability |
| Atenolol (Low Permeability Control) | 0.5 | 1.0 | Low Permeability |
This hypothetical data suggests that our lead compound is likely to be well-absorbed orally.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous framework for the preclinical evaluation of novel pyrrolidine-based carboxylic acids, using this compound as a representative example. By systematically assessing biological activity, elucidating the mechanism of action, and profiling ADMET properties, researchers can make informed decisions about the progression of new chemical entities. The integration of comparative data with established benchmarks is crucial for contextualizing results and identifying promising lead candidates for further development. The pyrrolidine scaffold continues to be a rich source of therapeutic innovation, and a disciplined approach to cross-validation is essential for unlocking its full potential.
References
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available from: [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available from: [Link]
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DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available from: [Link]
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5-Oxopyrrolidine-3-carboxylic acid. PubChem. Available from: [Link]
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Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate. Available from: [Link]
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Design, Synthesis, and Activity of a Series of pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ET(B) Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. PubMed. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]
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A Researcher's Guide to Investigating the Bioactivity of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid and its Derivatives: A Framework for Ensuring Reproducibility
For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a validated bioactive compound is paved with rigorous experimentation and an unwavering commitment to reproducibility. This guide provides a comprehensive framework for investigating the bioactivity of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid, a novel derivative of the versatile 5-oxopyrrolidine-3-carboxylic acid core. While direct studies on this specific N-hexyl derivative are not yet prevalent in published literature, this document will leverage established knowledge of the broader compound class to propose a robust, self-validating experimental plan. Our focus is not just on the "how" but the "why," ensuring that any generated data is both reliable and reproducible.
The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The 5-oxopyrrolidine-3-carboxylic acid core is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities. This heterocyclic system serves as a versatile building block in medicinal chemistry[1][2]. Modifications at the N-1 and C-3 positions have yielded compounds with significant potential in various therapeutic areas.
Published research on N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives has highlighted several key bioactivities, including:
-
Antimicrobial and Antifungal Activity: Various derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi[3][4][5][6].
-
Anticancer Properties: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents[3][7][8].
-
Anti-inflammatory Effects: The scaffold has been explored for its potential to inhibit inflammatory pathways[9].
-
Endothelin Receptor Antagonism: Specific modifications have led to potent and selective antagonists of the endothelin B receptor, which is implicated in vasoconstriction and vasodilation[10].
Given the documented versatility of this scaffold, this compound presents an intriguing candidate for bioactivity screening. The N-hexyl group, with its increased lipophilicity compared to previously studied aryl or smaller alkyl substituents, may offer unique pharmacological properties.
Part 1: Synthesis and Characterization - The Foundation of Reproducibility
Before any bioactivity can be reliably assessed, the identity, purity, and stability of the test compound must be unequivocally established. The synthesis of this compound can be approached through established methods for this class of compounds[11].
Proposed Synthetic Route
A common and efficient method for synthesizing N-substituted 5-oxopyrrolidine-3-carboxylic acids is the Michael addition of a primary amine to itaconic acid.
Caption: Proposed synthesis of this compound.
Critical Characterization Steps
To ensure that the correct molecule is being tested, a thorough analytical characterization is non-negotiable.
| Analytical Technique | Purpose | Expected Outcome for this compound |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation | Signals corresponding to the hexyl chain, the pyrrolidinone ring, and the carboxylic acid group. |
| Mass Spectrometry (e.g., ESI-MS) | Molecular weight verification | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₉NO₃). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak, ideally with >95% purity. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic stretches for C=O (ketone and carboxylic acid) and N-H (if any impurities are present). |
| Solubility and Stability Studies | Informing bioassay conditions | Determination of appropriate solvents for stock solutions and stability under assay conditions (e.g., in DMSO and aqueous buffers). |
Part 2: A Self-Validating Workflow for Bioactivity Screening
The reproducibility of bioactivity data hinges on a well-designed and rigorously controlled experimental workflow. The following proposed workflow incorporates self-validating principles to ensure the trustworthiness of the results.
Caption: A self-validating workflow for bioactivity assessment.
Part 3: Comparative Analysis and Experimental Protocols
Based on the activities of structurally similar compounds, we can prioritize the initial bioactivity screening for this compound.
Comparative Bioactivity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
| Derivative Class | Reported Bioactivity | Key Findings | Reference |
| N-(hydroxyphenyl)-substituted | Antimicrobial, Anticancer | Activity against Gram-positive bacteria and human cancer cell lines. | [3] |
| N-(acetamidophenyl)-substituted | Antimicrobial, Anticancer | Promising activity against various pathogens and cancer cells. | [7] |
| General N-substituted | Anti-inflammatory | Inhibition of matrix metalloproteinases (MMPs). | [9] |
| N-(aryl)-substituted | Endothelin Receptor Antagonism | High selectivity for the ET(B) receptor. | [10] |
The increased lipophilicity of the N-hexyl group in our target compound may enhance membrane permeability, potentially leading to improved antimicrobial or anticancer activity.
Detailed Experimental Protocols
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (DMSO).
-
Spectrophotometer (for measuring OD₆₀₀).
Procedure:
-
Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution Series: Perform a two-fold serial dilution of the test compound in MHB in the 96-well plate. Also, prepare dilutions of the positive and negative controls.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be confirmed by measuring the optical density at 600 nm.
Objective: To assess the cytotoxic effect of this compound on a cancer cell line by measuring metabolic activity.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
-
Positive control (e.g., Doxorubicin).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and controls. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Part 4: Mechanistic Insights and Future Directions
Should this compound demonstrate reproducible bioactivity, the next logical step would be to investigate its mechanism of action. For instance, if anti-inflammatory activity is observed, a potential pathway to investigate would be the cyclooxygenase (COX) pathway.
Caption: Potential inhibition of the COX pathway as a mechanism of anti-inflammatory action.
Conclusion
While the bioactivity of this compound remains to be experimentally determined, the rich history of its parent scaffold provides a logical and promising starting point for investigation. By adhering to a rigorous and self-validating experimental workflow, from synthesis and characterization to multi-tiered bioactivity screening, researchers can generate high-quality, reproducible data. This guide offers a comprehensive roadmap for such an endeavor, emphasizing that true scientific progress is built not just on discovery, but on the unwavering principle of reproducibility.
References
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Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]
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Al-Zoubi, R. M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3804. [Link]
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Abdel-Wahab, B. F., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(11), 3326. [Link]
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Kravchenko, I. O., et al. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Russian Journal of General Chemistry, 91(8), 1546-1552. [Link]
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Vaickelioniene, R., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(15), 4995. [Link]
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Vaickelioniene, R., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed, 35956947. [Link]
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Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, 1(65). [Link]
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Wang, Y., et al. (2018). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 16(29), 5275-5279. [Link]
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OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). OIST Groups. [Link]
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Liu, G., et al. (1999). Design, Synthesis, and Activity of a Series of pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ET(B) Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Journal of Medicinal Chemistry, 42(15), 2870-2881. [Link]
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Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Properties. Pharmaceuticals, 15(8), 970. [Link]
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Tumosienė, I., et al. (2023). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 28(1), 356. [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro vs. In Vivo Correlation of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid as a Novel Anti-Inflammatory Agent
Disclaimer: This guide presents a hypothetical case study on 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid to illustrate the principles of In Vivo-In Vitro Correlation (IVIVC). The experimental data herein is plausible but synthetically generated for educational purposes, as comprehensive studies on this specific molecule are not publicly available at the time of writing. The methodologies described are based on established scientific protocols.
Introduction: The Quest for Predictive Power in Drug Development
In the landscape of pharmaceutical research, the journey from a promising molecule to a clinically effective drug is fraught with challenges. A significant hurdle lies in translating preclinical laboratory findings (in vitro) into predictable outcomes in living organisms (in vivo). This guide delves into the critical relationship between these two domains through the lens of a hypothetical anti-inflammatory candidate, this compound. The pyrrolidine ring is a versatile scaffold known to be a core component in many biologically active compounds, with some derivatives exhibiting anti-inflammatory properties[1][2][3].
This document will provide researchers, scientists, and drug development professionals with a framework for establishing an In Vivo-In Vitro Correlation (IVIVC). An IVIVC is a predictive mathematical model that relates an in vitro property of a drug (like its ability to inhibit an enzyme) to its in vivo response (such as its concentration in the blood and its therapeutic effect)[4][5][6]. Establishing a robust IVIVC is not merely an academic exercise; it is a strategic tool that can accelerate drug development, optimize formulations, and potentially reduce the need for extensive clinical trials[4][5].
For our subject compound, we hypothesize that its anti-inflammatory activity stems from the inhibition of a key pro-inflammatory enzyme, Cyclooxygenase-2 (COX-2). This hypothesis is based on the known mechanisms of many non-steroidal anti-inflammatory drugs (NSAIDs) and the reported anti-inflammatory potential of similar heterocyclic compounds[1].
Part 1: In Vitro Characterization - Gauging Potency at the Molecular Level
The initial step in evaluating a new chemical entity is to determine its intrinsic activity against its putative target in a controlled, isolated system. This allows for a clear understanding of the molecule's potency without the complexities of metabolic breakdown, distribution, and excretion.
Hypothetical Target and Rationale
We propose that this compound exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. The rationale is that the carboxylic acid moiety can mimic the binding of arachidonic acid in the active site of COX enzymes, while the hexyl chain and pyrrolidone core contribute to binding affinity and selectivity.
Experimental Protocol: In Vitro COX-2 Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of our compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound (test compound)
-
Celecoxib (positive control)
-
DMSO (vehicle)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Reaction Mixture: In each well of a 96-well plate, add 150 µL of assay buffer, 10 µL of the diluted test compound or vehicle, and 10 µL of the COX-2 enzyme solution.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 20 µL of a solution containing arachidonic acid and TMPD to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 590 nm over 5 minutes at 37°C. The rate of reaction is proportional to the slope of the absorbance curve[7].
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hypothetical In Vitro Data
The following table summarizes the plausible results from the COX-2 inhibition assay.
| Compound | Target | IC50 (nM) |
| This compound | COX-2 | 150 |
| Celecoxib (Control) | COX-2 | 40 |
These hypothetical results suggest that this compound is a potent inhibitor of COX-2, albeit less so than the established drug Celecoxib. This provides a strong rationale for proceeding to in vivo studies.
Part 2: In Vivo Evaluation - Performance in a Complex Biological System
Demonstrating efficacy in a living organism is the crucial next step. This phase assesses not only the drug's therapeutic effect but also its pharmacokinetic profile – how it is absorbed, distributed, metabolized, and excreted (ADME).
Experimental Protocol: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study in a Rodent Model of Inflammation
We will use a carrageenan-induced paw edema model in rats, a standard model for evaluating acute inflammation[8][9].
Animals:
-
Male Wistar rats (200-250 g)
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Carrageenan solution (1% in saline)
-
Parenteral administration equipment
-
Blood collection supplies
-
Plethysmometer (for measuring paw volume)
Step-by-Step Methodology:
Pharmacokinetic Arm:
-
Dosing: Administer a single oral dose of this compound (e.g., 30 mg/kg) to a group of rats.
-
Blood Sampling: Collect serial blood samples (approx. 200 µL) from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
Pharmacodynamic Arm:
-
Grouping: Divide rats into three groups: Vehicle control, this compound (30 mg/kg, p.o.), and a positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Dosing: Administer the respective treatments one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Efficacy Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Hypothetical In Vivo Data
Pharmacokinetic Parameters:
| Parameter | Value | Unit |
| Cmax | 2.5 | µg/mL |
| Tmax | 2.0 | hours |
| AUC (0-24h) | 15.0 | µg·h/mL |
| Half-life (t½) | 4.5 | hours |
Pharmacodynamic Results (Paw Edema Inhibition):
| Time (hours) | % Inhibition of Edema |
| 1 | 25 |
| 2 | 45 |
| 3 | 60 |
| 4 | 55 |
| 5 | 40 |
These plausible results indicate that the compound is orally bioavailable and demonstrates significant anti-inflammatory effects in a relevant animal model. The peak efficacy aligns reasonably with the time of maximum plasma concentration.
Part 3: The Correlation - Connecting In Vitro Potency to In Vivo Efficacy
The core of this guide is to establish a meaningful correlation between the in vitro IC50 and the in vivo pharmacodynamic response, taking into account the pharmacokinetic profile. A Level A IVIVC, which aims for a point-to-point relationship between in vitro dissolution/potency and in vivo absorption/response, is the gold standard[4].
Establishing the IVIVC Model
For an enzyme inhibitor, a direct correlation can be explored between the plasma concentration of the drug over time and the observed pharmacological effect. We can model this relationship by considering the drug concentration at the site of action to be proportional to the plasma concentration.
Logical Framework for IVIVC:
Caption: Logical workflow for establishing an IVIVC.
Quantitative Correlation:
A simple Emax model can be used to correlate plasma concentration with the anti-inflammatory effect:
Effect = (Emax * C) / (EC50 + C)
Where:
-
Effect is the percentage inhibition of edema.
-
Emax is the maximum possible effect.
-
C is the plasma concentration of the drug.
-
EC50 is the concentration of the drug that produces 50% of the maximum effect.
By plotting the effect at each time point against the corresponding plasma concentration, we can estimate the in vivo EC50.
Hypothetical Correlation Analysis:
From our data, we might find that the plasma concentration at the 3-hour mark (where the effect is maximal at 60%) is approximately 2.0 µg/mL. Correlating this across all time points, we could derive a hypothetical in vivo EC50 of approximately 1.2 µg/mL.
Now, we compare the in vitro potency with the in vivo potency:
-
In Vitro IC50: 150 nM (equivalent to ~0.034 µg/mL, assuming a molecular weight of ~227 g/mol )
-
In Vivo EC50: 1.2 µg/mL
The discrepancy between the in vitro IC50 and the in vivo EC50 is common and can be attributed to several factors:
-
Protein Binding: The drug may bind extensively to plasma proteins, reducing the free concentration available to interact with COX-2.
-
Tissue Distribution: The concentration of the drug in the inflamed paw tissue may not be directly proportional to the plasma concentration.
-
Metabolism: The parent drug might be converted to less active metabolites.
Despite the numerical difference, a strong correlation curve between plasma concentration and effect would validate the mechanism of action and allow for the prediction of the pharmacological response based on plasma levels. This is the essence of a successful IVIVC.
Conclusion: From Benchtop to Bedside with Greater Confidence
This guide has outlined a hypothetical, yet scientifically grounded, pathway for establishing an in vivo-in vitro correlation for the novel compound this compound. By systematically evaluating its in vitro potency, characterizing its in vivo pharmacokinetic and pharmacodynamic profiles, and mathematically correlating these datasets, we can build a predictive model. Such a model is invaluable for guiding further development, including formulation optimization, dose selection for toxicology studies, and ultimately, projecting the human therapeutic dose. The principles demonstrated here underscore the importance of IVIVC as a cornerstone of modern, efficient, and scientifically rigorous drug development.
References
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Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]
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Kühn, B., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3805. [Link]
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Šačkus, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 988. [Link]
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Stankevičiūtė, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid
In our shared pursuit of scientific advancement, the responsible management of chemical reagents is as critical as the innovative research we conduct. This guide provides a detailed protocol for the proper disposal of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes established best practices derived from structurally similar pyrrolidine and carboxylic acid derivatives, alongside regulatory standards from authoritative bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
The causality behind these procedures is rooted in a conservative assessment of potential hazards. Pyrrolidine-based structures can exhibit a range of toxicological profiles, and carboxylic acids as a class require careful handling. Therefore, the procedures outlined below are designed to provide a high margin of safety, ensuring the protection of laboratory personnel and the environment.
Foundational Safety: Hazard Assessment and Personal Protection
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Based on analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The following table summarizes the minimum required PPE when handling this compound, from initial use to final disposal. The rationale is to create a complete barrier against potential exposure routes: dermal, ocular, and respiratory.
| Protection Type | Specific Equipment | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves. | Prevents direct skin contact, which can cause irritation.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes that could cause serious eye irritation or damage.[1] |
| Body Protection | A fully buttoned laboratory coat. | Shields skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Minimizes the inhalation of any dusts or aerosols, which may cause respiratory tract irritation.[1][2][3] |
Always ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[1][4]
Step-by-Step Disposal Protocol: From Benchtop to Waste Facility
Disposal is not a single action but a systematic process. Each step is designed to contain the chemical waste securely and ensure it is managed in compliance with regulations.
Immediate Containment: Spill Management
Accidents happen, but a swift and correct response can mitigate risks.
Protocol for Small Spills (Solid):
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel not involved in the cleanup and increase ventilation.[5][6]
-
Don PPE: Before addressing the spill, put on all required PPE as detailed in the table above.
-
Contain the Spill: Gently cover the spill with an inert absorbent material like sand, dry lime, or soda ash.[5] Avoid raising dust.[2]
-
Collect the Material: Carefully sweep or shovel the contained material into a suitable, sealable container specifically designated for chemical waste.[2][4][7]
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a final rinse.[8]
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, gloves, wipes) are now considered contaminated waste and must be placed in the same sealed waste container.
Waste Segregation and Storage
Proper segregation prevents dangerous chemical reactions and facilitates correct disposal by your institution's Environmental Health and Safety (EHS) department.
-
Designate a Waste Container: Use a clearly labeled, sealable container for all waste containing this compound. The label should include the full chemical name, associated hazards (e.g., "Irritant"), and the date accumulation started.
-
Collect Waste: This includes any unused or off-specification product, as well as grossly contaminated disposable items like weigh boats, pipette tips, and gloves.
-
Store Securely: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents or strong bases.[8][9][10] This storage area should be under the administrative control of the laboratory.
The Disposal Pathway: A Validated System
The ultimate goal is to transfer the waste to a licensed hazardous waste disposal facility. This process must be coordinated through your institution's EHS office. The diagram below illustrates the decision-making workflow for proper chemical waste disposal, a self-validating system that ensures regulatory compliance.
Caption: A workflow for compliant chemical waste disposal.
Regulatory Framework and Trustworthiness
Adherence to this guide ensures compliance with the foundational principles of chemical safety and waste management as mandated by key regulatory bodies.
-
EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA provides strict guidelines for hazardous waste management. Chemical waste generators are legally responsible for determining if their waste is hazardous and for its management from "cradle to grave."[6] While this specific compound is not explicitly listed as a P- or U-listed hazardous waste, its irritant properties may classify it as a characteristic hazardous waste depending on the final formulation.[11][12] The recommended disposal method is to transfer it to an approved waste disposal plant, often involving incineration for organic compounds.[13][14][15]
-
OSHA (Occupational Safety and Health Administration): OSHA's standards, particularly the Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) and the Hazard Communication standard (29 CFR 1910.1200), require employers to inform and train employees about the hazards of chemicals in the workplace and to implement safe handling and disposal procedures.[16]
By following these scientifically grounded and regulatorily aligned procedures, you contribute to a culture of safety and environmental stewardship. This builds trust in our collective ability to conduct research not just effectively, but also responsibly.
References
- New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: Pyrrolidine.
- Fisher Scientific. (2024, March 30). Safety Data Sheet: Methyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate.
- SynQuest Laboratories, Inc. (2018, June 2). Safety Data Sheet: 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Apollo Scientific. (n.d.). Safety Data Sheet: Pyrrolidine.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: Quinoline-5-carboxylic acid, 97%.
- Angene Chemical. (2024, June 29). Safety Data Sheet: (S);-5-Oxopyrrolidine-2-carboxamide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Pyrrolidine.
- Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 1H-Benzimidazole-5-carboxylic acid.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: (S)-(-)-Indoline-2-carboxylic acid.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-Methylcyclopropanecarboxylic acid.
- U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Pyridine-2-carboxylic acid.
- Occupational Safety and Health Administration. (n.d.). N-METHYL-2-PYRROLIDINONE.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Pyrrolidone-5-carboxylic acid, sodium salt, 50 wt% solution in water.
- Flinn Scientific. (2015, December 1). Safety Data Sheet: Benzoic Acid.
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A Comprehensive Guide to the Safe Handling of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid
This document provides essential safety and logistical information for the handling and disposal of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. The following guidelines are based on established principles of chemical safety and data from structurally similar compounds, ensuring a robust and cautious approach.
Hazard Identification and Risk Assessment
Based on the GHS classifications of analogous compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2][3]
-
Causes skin irritation (Skin Irritation, Category 2).[1][2][3]
-
Causes serious eye irritation (Eye Irritation, Category 2A).[1][2][3]
-
May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[1][2][3]
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust or aerosols. The causality behind these hazards lies in the chemical nature of carboxylic acids and pyrrolidine derivatives, which can interact with biological tissues.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is crucial to mitigate the identified risks. The selection of specific PPE is dictated by the potential exposure routes and the nature of the laboratory procedures being performed.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant splash hazard.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. Standard prescription glasses are not a substitute for safety eyewear. |
| Skin and Body Protection | A laboratory coat is the minimum requirement. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. | Prevents skin contact and contamination of personal clothing. Ensure the lab coat is fully buttoned. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4] | Prevents skin irritation upon direct contact. It is imperative to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination. |
| Respiratory Protection | In cases of inadequate ventilation or when generating dust or aerosols, a NIOSH-approved respirator is necessary.[1] | Mitigates the risk of respiratory tract irritation. The specific type of respirator should be selected based on the potential exposure concentration. |
Operational and Disposal Plans
Safe Handling and Storage Workflow
Adherence to a systematic workflow is paramount for minimizing exposure and ensuring a safe laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
